Losartan-d4
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649418 | |
| Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030937-27-9 | |
| Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Losartan-d4 and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Losartan-d4 is the deuterium-labeled analog of Losartan, a potent and selective angiotensin II receptor antagonist. Its primary application lies in its use as an internal standard for the quantification of Losartan in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for its application in bioanalytical method development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Losartan.
Introduction to this compound
This compound is a stable isotope-labeled version of Losartan, where four hydrogen atoms on the biphenyl ring have been replaced with deuterium atoms.[1][2][3] This isotopic labeling results in a molecule with a higher molecular weight than its unlabeled counterpart, while retaining the same physicochemical properties and chemical reactivity.[4] This characteristic makes this compound an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]
Losartan itself is a nonpeptide angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype.[1][6][7] By blocking the binding of angiotensin II to the AT1 receptor, Losartan prevents vasoconstriction and aldosterone secretion, thereby lowering blood pressure.[6][8][9] It is widely used in the treatment of hypertension, diabetic nephropathy, and to reduce the risk of stroke.[8]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Losartan, with the exception of the four deuterium atoms on the phenyl group of the biphenyl-tetrazole moiety.
Chemical Name: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1030937-27-9 | [2][3][4] |
| Molecular Formula | C₂₂H₁₉D₄ClN₆O | [2][3][4] |
| Molecular Weight | 426.94 g/mol | [2][3][4] |
| Purity | ≥98% | N/A |
| Deuterium Incorporation | ≥99% atom % D | N/A |
Mechanism of Action of Losartan
As this compound is biologically equivalent to Losartan, understanding the mechanism of action of Losartan is crucial for its application in pharmacological studies. Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][6] The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors, leading to vasoconstriction, aldosterone release, and sympathetic activation, all of which contribute to an increase in blood pressure.[6][7][9] Losartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and resulting in vasodilation and a reduction in blood pressure.[6][8]
Experimental Protocols
This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Losartan in biological samples such as plasma. Below is a representative experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected Losartan concentration range).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C-18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Losartan | 423.2 | 207.1 | 60 V | 35 eV |
| This compound | 427.2 | 207.1 | 60 V | 35 eV |
Note: The optimal MS parameters may vary between instruments and should be determined empirically.
Data Analysis
The concentration of Losartan in the plasma samples is determined by calculating the peak area ratio of Losartan to this compound. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Losartan in the unknown samples is then interpolated from this calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Losartan in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variations in sample preparation and instrument response, ensuring the reliability of pharmacokinetic and other drug metabolism studies. This technical guide provides essential information and a robust starting point for the development and validation of bioanalytical methods for Losartan.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scbt.com [scbt.com]
- 3. vivanls.com [vivanls.com]
- 4. This compound | CAS No- 1030937-27-9 | Simson Pharma Limited [simsonpharma.com]
- 5. hexonsynth.com [hexonsynth.com]
- 6. droracle.ai [droracle.ai]
- 7. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
Losartan-d4 physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Losartan-d4
For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled standards is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a detailed overview of the physical and chemical properties of this compound, a deuterated analog of the angiotensin II receptor antagonist, Losartan.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard for the precise quantification of Losartan in biological samples using mass spectrometry techniques such as GC- or LC-MS.[1][2] Its chemical structure is identical to Losartan, with the exception of four deuterium atoms on the biphenyl ring, which results in a higher molecular weight. This mass difference is essential for its use as an internal standard.
Identifiers and Nomenclature
A clear identification of this compound is fundamental for its application in research and development. The following table summarizes its key identifiers and chemical names.
| Identifier | Value |
| CAS Number | 1030937-27-9[1][3][4][5][6][7][8] |
| IUPAC Name | [2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol[8][] |
| Synonyms | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5yl)[1,1'-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol, Cozaar-d4, MK-954-d4[5][6][7] |
| Chemical Formula | C₂₂H₁₉D₄ClN₆O[1][3][4][5] |
Physicochemical Data
The physicochemical properties of this compound are critical for its handling, storage, and application in experimental settings. The data is summarized in the table below.
| Property | Value |
| Molecular Weight | 426.9 g/mol [1][4], 426.94 g/mol [3][5][6] |
| Appearance | White to Off-White Solid[6][10] |
| Purity | ≥98%[10], ≥99% deuterated forms (d1-d4)[1] |
| Melting Point | 136-140°C[11] (Note: The melting point for the non-deuterated Losartan is 183.5-184.5°C[12][13][14]) |
| Boiling Point | 682.0±65.0 °C (Predicted for non-deuterated form)[13] |
| Solubility | DMSO: 100 mM, Ethanol: 100 mM[1][15] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[10][15] |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical chemistry. Below are outlines of typical experimental protocols where it is employed.
Quantification of Losartan in Biological Samples by LC-MS/MS
This method is standard for pharmacokinetic studies.
-
Sample Preparation:
-
A known concentration of this compound (internal standard) is spiked into a biological matrix (e.g., plasma, urine).
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a reverse-phase HPLC system (e.g., C18 column).
-
A gradient elution is typically performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Losartan and this compound.
-
The ratio of the peak area of Losartan to the peak area of this compound is used to calculate the concentration of Losartan in the original sample.
-
Purity Assessment by RP-HPLC
The purity of this compound itself can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Standard and Sample Preparation:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., mobile phase).
-
The test sample is prepared at a similar concentration.
-
-
Chromatographic Conditions:
-
A C18 column is commonly used.
-
The mobile phase is typically a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile (e.g., 65:35 v/v).[16]
-
The flow rate is set around 1.0 mL/min.
-
Detection is performed using a UV detector at a wavelength where Losartan has significant absorbance (e.g., 234 nm).[17]
-
-
Data Analysis:
-
The chromatograms of the standard and sample are compared.
-
Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks.
-
Visualizations: Workflows and Pathways
To better illustrate the application and mechanism of action, the following diagrams are provided.
Caption: LC-MS/MS workflow for Losartan quantification.
Caption: Mechanism of action of Losartan in the RAAS pathway.
Mechanism of Action
As a deuterated analog, this compound is expected to exhibit the same pharmacological activity as Losartan. Losartan is a selective, competitive antagonist of the angiotensin II receptor type 1 (AT₁).[1][18] By blocking the AT₁ receptor, it prevents angiotensin II from binding and exerting its potent vasoconstrictive effects.[18] This leads to vasodilation (relaxation of blood vessels), reduced secretion of aldosterone, and consequently, a decrease in blood pressure.[18][19] The diagram above illustrates this inhibitory action within the Renin-Angiotensin-Aldosterone System (RAAS). Losartan's active metabolite, E-3174, is significantly more potent and contributes to its long-lasting effects.[18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CAS No- 1030937-27-9 | Simson Pharma Limited [simsonpharma.com]
- 4. chromatoscientific.com [chromatoscientific.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. vivanls.com [vivanls.com]
- 8. This compound | CAS 1030937-27-9 | LGC Standards [lgcstandards.com]
- 10. Losartan D4 | angiotensin II receptor antagonist | antihypertensive drug| CAS# 1030937-27-9 |DuP753 D4; DuP-753 D4| InvivoChem [invivochem.com]
- 11. Chemical Product Details [advtechind.com]
- 12. journalwjarr.com [journalwjarr.com]
- 13. Losartan CAS#: 114798-26-4 [m.chemicalbook.com]
- 14. Losartan Potassium CAS 124750-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. medicalresearchjournal.org [medicalresearchjournal.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. youtube.com [youtube.com]
Decoding the Certificate of Analysis: Key Data
An In-depth Technical Guide to the Losartan-d4 Certificate of Analysis
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a reference standard.[1][2][3] This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound, a deuterium-labeled internal standard essential for pharmacokinetic and bioanalytical studies.[4][5] Understanding this document is paramount for ensuring the accuracy and reliability of experimental results.
A CoA for this compound provides essential information about the identity, purity, and quality of the material. This data is typically presented in a structured format, which we have summarized below.
Table 1: Product Identification and Physical Properties
This section provides fundamental information to identify and handle the specific batch of the reference standard.
| Parameter | Typical Specification | Description |
| Product Name | This compound | The common name for the deuterium-labeled analog of Losartan.[6] |
| CAS Number | 1030937-27-9 | A unique numerical identifier assigned by the Chemical Abstracts Service.[6][7][8][9] |
| Lot / Batch Number | e.g., GR-12-267 | A unique code assigned by the manufacturer for batch traceability.[9] |
| Molecular Formula | C₂₂H₁₉D₄ClN₆O | Represents the elemental composition, indicating the presence of four deuterium (D) atoms.[6][9] |
| Molecular Weight | 426.94 g/mol | The mass of one mole of the substance, accounting for the deuterium isotopes.[6][9] |
| Appearance | Off-White Solid | A description of the physical state and color of the material.[9] |
| Storage Temperature | -20°C | The recommended temperature to maintain the stability of the compound.[10] |
Table 2: Analytical Data Summary
This section contains the results of quantitative tests performed to assess the quality of the reference standard.
| Analysis | Specification | Result | Method |
| Chemical Purity (HPLC) | ≥98% | 99.8% | High-Performance Liquid Chromatography |
| Isotopic Purity (MS) | ≥98% atom D | 99.2% | Mass Spectrometry |
| Deuterated Forms (MS) | ≥99% (d₁-d₄) | 99.5% | Mass Spectrometry[4] |
| Identity Confirmation | Conforms to structure | Conforms | ¹H NMR, Mass Spectrometry |
Core Analytical Methodologies: Experimental Protocols
The results presented in the CoA are derived from rigorous analytical testing. Below are detailed protocols for the key experiments used to certify this compound.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate, identify, and quantify each component in a mixture, thereby determining the chemical purity of this compound.
-
Objective: To quantify the purity of the this compound compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Detailed Protocol:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M disodium hydrogen phosphate adjusted to pH 3.5) and an organic solvent like acetonitrile (e.g., in a 60:40 v/v ratio).[12]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[11]
-
Detection: UV detection is performed at a wavelength of 254 nm, where Losartan exhibits strong absorbance.[12]
-
Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the this compound reference material in the mobile phase to a known concentration (e.g., 100 µg/mL).[11]
-
Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.
-
B. Identity and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and determines the extent and location of isotopic labeling.
-
Objective: To confirm the molecular identity of this compound by measuring its mass-to-charge ratio (m/z) and to quantify its isotopic purity.
-
Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Detailed Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer following separation by an LC system, often using a gradient mobile phase on a C18 column.[13]
-
Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass analyzer is scanned to detect the m/z of the parent ion. For this compound (MW 426.94), the expected [M+H]⁺ ion would be approximately m/z 427.9.
-
Isotopic Purity Assessment: The relative abundances of the ions corresponding to the unlabeled Losartan (d₀, [M+H]⁺ ≈ 423.9) and the various deuterated forms (d₁, d₂, d₃, d₄) are measured to calculate the isotopic enrichment.[4]
-
Tandem MS (MS/MS): To further confirm the structure, the parent ion (m/z 427.9) is selected and fragmented. The resulting fragment ions are analyzed and compared to the known fragmentation pattern of Losartan to confirm the structural integrity and location of the deuterium labels.[14]
-
C. Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the structure of the molecule and is used to confirm the identity of the compound.
-
Objective: To verify the chemical structure of this compound and confirm the absence of significant proton signals in the regions where deuterium atoms have been incorporated.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Detailed Protocol:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.[15][16]
-
Data Acquisition: A ¹H NMR spectrum is acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values of the peaks are recorded.[15]
-
Spectral Analysis: The obtained spectrum is compared to the known spectrum of unlabeled Losartan. The key confirmation for this compound is the significant reduction or complete absence of proton signals corresponding to the positions on the biphenyl ring where deuterium has been substituted.[4][6] The remaining signals in the spectrum should match the expected protons of the Losartan molecule.[15]
-
Visualizing the Process and Product
Diagrams can effectively illustrate complex workflows and relationships, providing a clearer understanding of the certification process and the product itself.
Workflow of a Certificate of Analysis
This diagram illustrates the logical flow from sample reception to the final issuance of the Certificate of Analysis, highlighting the key quality control stages.
Structural Relationship: Losartan and this compound
This diagram shows the chemical structure of the parent compound, Losartan, and highlights the specific positions on the biphenyl ring that are substituted with deuterium atoms to create this compound.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. brandnutra.com [brandnutra.com]
- 3. datacor.com [datacor.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS 1030937-27-9 | LGC Standards [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. esschemco.com [esschemco.com]
- 10. This compound Carboxylic Acid | LGC Standards [lgcstandards.com]
- 11. ijrpc.com [ijrpc.com]
- 12. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Losartan-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Losartan-d4, a critical internal standard for the accurate quantification of losartan in complex biological matrices. This document details commercially available sources, their specifications, and the experimental protocols for its effective use in bioanalytical assays.
Commercial Suppliers and Specifications of High-Purity this compound
The selection of a high-purity, well-characterized internal standard is paramount for the development of robust and reproducible bioanalytical methods. This compound is offered by several reputable suppliers, each providing specific grades and purities. The following table summarizes the key quantitative data from a selection of commercial suppliers to facilitate a comparative assessment.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Isotopic Enrichment |
| Cayman Chemical | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | ≥99% deuterated forms (d₁-d₄) | Not explicitly stated |
| LGC Standards | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | >95% (HPLC) | Not explicitly stated |
| ESS Chem Co. | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | 100% by HPLC | >98% atom D |
| Sussex Research | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | >95% (HPLC) | >95% |
| Santa Cruz Biotechnology | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | Not explicitly stated | Not explicitly stated |
| Clearsynth | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | Certificate of Analysis available | Certificate of Analysis available |
Note: The information presented in this table is based on publicly available data from the suppliers' websites. It is strongly recommended to request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information on purity, isotopic enrichment, and any identified impurities.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Losartan
Losartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by inhibiting the renin-angiotensin-aldosterone system (RAAS). Understanding this pathway is crucial for researchers working with this class of drugs.[1][2][3][4][5] The RAAS is a complex hormonal cascade that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[2][5]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Losartan.
Experimental Protocol: Quantification of Losartan in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for the quantification of losartan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of best practices derived from various validated bioanalytical methods.[6][7][8][9]
Materials and Reagents
-
Losartan reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve losartan and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the losartan stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.
Sample Preparation
3.3.1. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
3.3.2. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 25 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 427.2 → 211.1
-
Data Analysis
The concentration of losartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard, from sample reception to final data reporting.
Caption: A typical bioanalytical workflow for the quantification of Losartan using an internal standard.
This technical guide provides essential information for researchers and scientists utilizing high-purity this compound. By understanding the available commercial sources, the underlying pharmacology, and detailed experimental protocols, users can ensure the development of accurate, precise, and reliable bioanalytical methods for their research and drug development endeavors.
References
- 1. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Losartan-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Losartan-d4 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Losartan. The use of a SIL-IS is considered the gold standard in mass spectrometry-based assays for its ability to ensure the highest levels of accuracy, precision, and robustness.[1]
Introduction to Losartan and the Need for Precise Quantification
Losartan is an orally active, nonpeptide angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[2][3] It exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptors, which are key components of the renin-angiotensin-aldosterone system (RAAS).[4][5] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][5] Given its critical role in managing cardiovascular health, the accurate and precise measurement of Losartan concentrations in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
The Fundamental Role of an Internal Standard
Quantitative analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., extraction inconsistencies), chromatography (e.g., injection volume differences), and mass spectrometric detection (e.g., ion suppression or enhancement).[6][7]
An internal standard (IS) is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical process.[8] The IS co-processes with the analyte and is used to normalize the final result. The core principle is that any analytical variability that affects the analyte will affect the IS to the same degree. Therefore, by measuring the ratio of the analyte's response to the IS's response, these variations are effectively canceled out, leading to significantly improved accuracy and precision.[1][7]
Mechanism of Action: Why this compound is the Ideal Internal Standard
This compound is a deuterated form of Losartan, where four hydrogen atoms on the butyl side chain have been replaced with deuterium atoms. This subtle structural modification is the key to its efficacy as an internal standard.
Physicochemical Similarity and Co-elution: Deuterium substitution results in a negligible difference in the chemical and physical properties of the molecule compared to the parent drug, Losartan.[8] This near-identical nature ensures that this compound behaves in the same manner as Losartan during every step of the analytical workflow:
-
Extraction: It exhibits the same recovery efficiency during sample preparation techniques like solid-phase extraction (SPE) or protein precipitation.[6][8]
-
Chromatography: It has a nearly identical retention time and co-elutes with Losartan from the liquid chromatography column. This is crucial because it ensures both compounds experience the same matrix effects at the same time.[1]
-
Ionization: It has the same ionization efficiency in the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[8]
Distinction by Mass: While chemically similar, the four deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 4 Daltons higher than that of Losartan. This mass difference allows the mass spectrometer to easily and simultaneously distinguish between the analyte and the internal standard.
Ratio-Based Quantification: The quantification is not based on the absolute peak area of Losartan, but on the ratio of the peak area of Losartan to the peak area of the known concentration of this compound. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to analytical variability.[1] This normalization corrects for errors introduced during sample processing and analysis, ensuring the final calculated concentration is highly accurate and reproducible.[6]
Experimental Protocol: Quantification of Losartan in Human Plasma by LC-MS/MS
This section outlines a typical validated method for the determination of Losartan in human plasma using this compound as an internal standard.
4.1. Materials and Reagents
-
Losartan potassium reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ultrapure water
-
Control human plasma (with anticoagulant, e.g., K2-EDTA)
4.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Losartan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Losartan stock solution with a 50:50 methanol/water mixture to create calibration curve (CC) standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 200 ng/mL).
4.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of a plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.4. LC-MS/MS Conditions
The following tables summarize the typical instrumental parameters for the analysis.
Data Presentation
Table 1: Mass Spectrometric Parameters
| Analyte | Ionization Mode | Precursor Ion (Q1 m/z) | Product Ion (Q2 m/z) |
| Losartan | ESI Positive | 423.2 - 423.4 | 207.0 - 207.2 |
| This compound | ESI Positive | 427.2 | 211.2 |
(Data sourced from multiple studies, slight variations exist based on instrumentation)[9][10][11]
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 15 µL |
| Column Temperature | 30 - 40°C |
(Conditions are generalized from typical methods)[12][13][14]
Table 3: Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 15% |
(Validation parameters compiled from representative bioanalytical methods)[12][15][16][17][18]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. texilajournal.com [texilajournal.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. aragen.com [aragen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. edqm.eu [edqm.eu]
- 15. researchgate.net [researchgate.net]
- 16. latamjpharm.org [latamjpharm.org]
- 17. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iajpr.com [iajpr.com]
The Role of Losartan-d4 in Advancing Pharmacokinetic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Losartan-d4, a deuterium-labeled analog of the angiotensin II receptor blocker Losartan, in the realm of pharmacokinetic studies. The inclusion of deuterium atoms in the Losartan molecule offers unique advantages, primarily in its use as an internal standard for bioanalytical assays and in the investigation of metabolic pathways and the kinetic isotope effect. This document will delve into the metabolic fate of Losartan, detail experimental protocols for its quantification, and present available data on the impact of deuteration.
Introduction to Losartan and the Significance of Isotopic Labeling
Losartan is an orally administered antihypertensive medication that exerts its effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Following oral administration, Losartan is rapidly absorbed and undergoes significant first-pass metabolism, with approximately 14% of the dose being converted to its pharmacologically active carboxylic acid metabolite, E-3174.[1][2][3][4] This metabolite is 10 to 40 times more potent than the parent drug and has a longer terminal half-life, contributing significantly to the drug's overall therapeutic effect.[1][4]
The primary metabolic conversion of Losartan to E-3174 is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[5] Understanding the pharmacokinetics of both Losartan and E-3174 is crucial for dose optimization and for assessing drug-drug interactions.
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic research. The substitution of hydrogen with its heavier isotope, deuterium, results in a molecule that is chemically identical to the parent drug but has a greater mass. This mass difference allows for its differentiation in mass spectrometry-based analytical methods, making it an ideal internal standard for accurate and precise quantification of the unlabeled drug in biological matrices.[6][7] Furthermore, the stronger carbon-deuterium bond can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6][7] Studying the KIE can provide insights into reaction mechanisms and the potential for developing "metabolically stabilized" drugs.
Metabolic Pathway of Losartan
The biotransformation of Losartan is a critical determinant of its pharmacological activity. The metabolic pathway primarily involves the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming the active metabolite E-3174. This process is catalyzed by CYP2C9 and CYP3A4 in the liver.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Losartan and E-3174 in Humans (Oral Administration)
| Parameter | Losartan | E-3174 (Active Metabolite) | Reference(s) |
| Cmax (Maximum Concentration) | Varies with dose | Approximately equal to Losartan | [1] |
| Tmax (Time to Cmax) | 1 hour | 3-4 hours | [1] |
| AUC (Area Under the Curve) | - | ~4 times greater than Losartan | [1] |
| t1/2 (Half-life) | ~2 hours | 6-9 hours | [1] |
| Systemic Bioavailability | ~33% | - | [1] |
| Protein Binding | >98% | >99% | [5] |
| Total Plasma Clearance | ~600 mL/min | ~50 mL/min | [1] |
| Renal Clearance | ~75 mL/min | ~25 mL/min | [1] |
Table 2: Pharmacokinetic Parameters of Losartan and E-3174 in Animal Models
| Species | Parameter | Losartan | E-3174 | Reference(s) |
| Pig (Intravenous) | t1/2 (min) | 40 ± 6 | 52 | [8] |
| Clearance (mL/min/kg) | 22.1 ± 4.4 | 11.8 ± 1.5 | [8] | |
| Vdss (L/kg) | 0.56 ± 0.16 | 0.18 ± 0.04 | [8] | |
| Dog (Oral) | Bioavailability (%) | 23-33 | - | [9] |
| t1/2 (min) | 108-153 | - | [9] | |
| Rat (Oral) | Cmax (ng/mL) | Varies with dose and co-administration | - | [10] |
| AUC (ng.h/mL) | Varies with dose and co-administration | - | [10] |
Table 3: In Vitro Kinetic Data on the Formation of Metabolites from Losartan and Deuterated Losartan by CYP2C9
| Substrate | Metabolite | Vmax (pmol/min/pmol CYP2C9) | Km (µM) |
| Losartan (1-K⁺) | E3179 | 1.8 ± 0.1 | 2.3 ± 0.4 |
| E3174 | 0.28 ± 0.01 | 2.1 ± 0.4 | |
| Deuterated Losartan ([²H]1-K⁺) | E3179-d1 | 1.1 ± 0.1 | 2.9 ± 0.7 |
| E3174 | 0.27 ± 0.01 | 2.2 ± 0.4 |
Data adapted from a study on iridium-catalyzed α-selective deuteration of alcohols.[11]
The in vitro data in Table 3 suggests a kinetic isotope effect on the formation of the intermediate metabolite E3179, as indicated by the lower Vmax for the deuterated Losartan. This observation supports the principle that deuteration at a site of metabolism can slow down the rate of reaction.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Porcine Model
This protocol is a representative example of an animal pharmacokinetic study for Losartan.
-
Subjects: Anesthetized domestic pigs.
-
Dosing: A single intravenous dose of Losartan (e.g., 3 mg/kg) is administered. For steady-state analysis, a constant intravenous infusion can be employed.
-
Blood Sampling: Arterial blood samples are collected at predefined time points post-dose (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240 minutes).
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of Losartan and its metabolite E-3174 are determined using a validated LC-MS/MS method with an appropriate internal standard (e.g., a structural analog or a stable isotope-labeled version like this compound).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance, volume of distribution at steady state (Vdss), and elimination half-life (t1/2).[8]
Bioanalytical Method for Quantification of Losartan using LC-MS/MS with this compound as an Internal Standard
The following workflow outlines a typical bioanalytical method for the quantification of Losartan in a biological matrix.
The Kinetic Isotope Effect (KIE) and Its Implications
The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[6][7] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of that metabolic reaction. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.
The potential consequences of the KIE on the pharmacokinetics of a deuterated drug like this compound could include:
-
Increased exposure to the parent drug: A slower rate of metabolism would lead to higher plasma concentrations (Cmax) and a larger area under the concentration-time curve (AUC) for this compound compared to Losartan.
-
Longer half-life: A reduced clearance would result in a longer elimination half-life.
-
Altered metabolite profile: If metabolism is shunted to alternative pathways, the relative abundance of different metabolites could change.
While the in vitro data presented in Table 3 provides evidence for a KIE in the metabolism of a deuterated Losartan analog, further in vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound and to determine the clinical significance of these potential changes.
Conclusion
This compound is a vital tool for the accurate and precise quantification of Losartan in pharmacokinetic studies, serving as an ideal internal standard in LC-MS/MS bioanalysis. The principles of isotopic labeling also offer a pathway to investigate the metabolic fate of Losartan and the impact of the kinetic isotope effect. While the primary application of this compound to date has been in bioanalytical assays, the potential for deuteration to modulate the pharmacokinetic properties of Losartan presents an intriguing area for future research in drug development. A deeper understanding of the in vivo pharmacokinetics of this compound could pave the way for the development of "soft drugs" with tailored metabolic profiles, potentially leading to improved therapeutic outcomes. Further studies are warranted to fully elucidate the comparative pharmacokinetics of Losartan and its deuterated counterpart.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical Pharmacokinetics of Losartan | Semantic Scholar [semanticscholar.org]
- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and pharmacodynamics of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Critical Role of Losartan-d4 in the Bioequivalence Assessment of Losartan Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations of Losartan, regulatory agencies require rigorous bioequivalence (BE) studies. These studies are fundamental in demonstrating that the generic product performs in the same manner as the innovator drug. A cornerstone of modern bioanalytical methodology in these studies is the use of stable isotope-labeled internal standards, with Losartan-d4, a deuterated analog of Losartan, being the gold standard.
This technical guide provides a comprehensive overview of the pivotal role of this compound in the bioequivalence evaluation of Losartan. We will delve into the principles of its application, detailed experimental protocols for quantitative analysis, and the interpretation of pharmacokinetic data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalytical and clinical assessment of Losartan products.
The Significance of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest in a biological matrix. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Losartan.
The primary advantages of using a deuterated internal standard like this compound include:
-
Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to variability in the analyte signal. Since a deuterated IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized.[1]
-
Correction for Variability in Sample Preparation and Injection: Any loss of analyte during sample extraction, processing, or injection into the LC-MS/MS system will be mirrored by a proportional loss of the deuterated IS. This co-extraction and co-elution behavior ensures that the analyte/IS ratio remains constant, leading to more accurate and reproducible results.[2]
-
Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly enhances the overall precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[3]
Metabolic Pathway of Losartan
Following oral administration, Losartan is absorbed and undergoes significant first-pass metabolism, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), to its major active metabolite, E-3174 (also known as losartan carboxylic acid).[4] This metabolite is 10 to 40 times more potent than Losartan itself and contributes significantly to the overall antihypertensive effect.[5] Therefore, bioequivalence studies for Losartan formulations require the quantification of both the parent drug (Losartan) and its active metabolite (E-3174). This compound is used as the internal standard for the quantification of Losartan. While a deuterated version of E-3174 could also be used, in many validated methods, a single internal standard that is structurally similar to both analytes, or two separate internal standards, are employed. For the purpose of this guide, we focus on the role of this compound for the parent drug's quantification.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of a successful bioequivalence study. Below is a representative, detailed methodology for the simultaneous quantification of Losartan and its active metabolite E-3174 in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquoting: Transfer 200 µL of human plasma sample into a 96-well plate.
-
Addition of Internal Standard: Add 25 µL of the internal standard working solution (containing this compound at a concentration of, for example, 2000 ng/mL in methanol) to each plasma sample.
-
Acidification: Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 96-well plate (30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE plate.
-
Washing: Wash the cartridges with 1.0 mL of the extraction buffer followed by 1.0 mL of water to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1.0 mL of an elution solvent (e.g., 0.5% ammonia in methanol).
-
Evaporation: Evaporate the eluate to dryness at approximately 45°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering a precise and stable flow.
-
Column: A reversed-phase C18 column (e.g., Zorbax XDB-Phenyl, 75 mm × 4.6 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical isocratic mobile phase could be methanol:0.1% formic acid (85:15, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40°C).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for good response.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Table 1: Representative Mass Spectrometer Parameters and MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Losartan | 423.1 | 207.2 | Positive |
| E-3174 | 437.1 | 235.2 | Positive |
| This compound (IS) | 427.1 | 207.2 | Positive |
Note: The exact m/z values may vary slightly depending on the instrument and tuning.
Data Presentation in Bioequivalence Studies
The primary objective of a bioequivalence study is to compare the rate and extent of absorption of a test (generic) formulation to a reference (innovator) formulation. This is achieved by analyzing the pharmacokinetic parameters of the parent drug and its active metabolite.
Key Pharmacokinetic Parameters
-
Cmax: The maximum observed plasma concentration of the drug.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
For a product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.
Table 2: Example Pharmacokinetic Data for Losartan from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 745.94 ± 419.75 | 745.74 ± 329.99 | 98.45 | 83.65% - 113.36% |
| AUC0-t (ng·h/mL) | 2019.92 ± 1002.90 | 2028.58 ± 837.45 | 93.98 | 89.79% - 98.25% |
| AUC0-∞ (ng·h/mL) | 2125.34 ± 1050.12 | 2135.67 ± 880.56 | 95.22 | 90.95% - 99.55% |
(Data is representative and compiled from published studies for illustrative purposes)[4]
Table 3: Example Pharmacokinetic Data for E-3174 from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 1805.77 ± 765.39 | 1606.22 ± 977.22 | 98.50 | 93.49% - 103.61% |
| AUC0-t (ng·h/mL) | 10851.52 ± 4438.66 | 11041.18 ± 5015.81 | 100.40 | 96.79% - 104.09% |
| AUC0-∞ (ng·h/mL) | 11450.78 ± 4650.23 | 11590.45 ± 5230.11 | 101.40 | 97.06% - 105.83% |
(Data is representative and compiled from published studies for illustrative purposes)[4]
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Losartan in human plasma during bioequivalence studies. Its ability to mimic the behavior of the parent drug throughout the analytical process ensures the mitigation of variability arising from matrix effects and sample processing, thereby leading to high-quality data that meets stringent regulatory requirements. This in-depth technical guide has outlined the rationale, a detailed experimental protocol, and the expected data outcomes when employing this compound in the bioequivalence assessment of Losartan formulations. Adherence to these principles and methodologies is paramount for the successful development and approval of generic Losartan products, ultimately benefiting public health by providing safe, effective, and affordable therapeutic options.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Losartan in Human Plasma using Losartan-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Losartan in human plasma, utilizing its deuterated analog, Losartan-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound provides excellent accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or protein precipitation reagents.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Sample Preparation
Two common methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation.
2.3.1. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (1 µg/mL in 50% methanol). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.3.2. Protein Precipitation Protocol
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (1 µg/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., Zorbax SB C-18, Phenomenex Luna C18) is suitable for the separation.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: A typical flow rate is between 0.4 to 1.0 mL/min.[1]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40°C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Losartan.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor and product ions for Losartan and this compound are monitored.
Data Presentation
The quantitative data for the LC-MS/MS method development should be summarized in the following tables.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | Zorbax SB C-18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | 5 minutes |
Table 2: Optimized Mass Spectrometer Parameters
| Parameter | Losartan | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 423.2 | 427.2 |
| Product Ion (m/z) | 207.2 | 207.2 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 60 | 60 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99)[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | <15% (<20% for LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |
Visualizations
The following diagrams illustrate the key workflows in the LC-MS/MS method.
Caption: Experimental workflow for Losartan analysis.
Caption: Logical relationship for quantification.
References
Application Note: Validated UPLC-MS/MS Method for the Quantification of Losartan in Human Plasma Using Losartan-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Losartan in human plasma, utilizing its deuterated stable isotope, Losartan-d4, as the internal standard (IS). The method is sensitive, specific, and rapid, making it suitable for high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of Losartan is depicted below.
Caption: Experimental workflow for Losartan quantification.
Experimental Protocols
Materials and Reagents
-
Losartan potassium reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Losartan and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Losartan stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
3.3.1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3.2. Solid-Phase Extraction (SPE) [1][2][3][4]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2][3][4]
-
To 100 µL of plasma, add 25 µL of the this compound internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT method.
UPLC-MS/MS Conditions
3.4.1. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mobile Phase:
-
Gradient: A gradient elution may be used for optimal separation. A typical starting condition is 85% A, followed by a linear gradient to 15% A over 2 minutes, hold for 0.5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
3.4.2. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Method Validation Summary
The method was validated according to the US FDA guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.5 to 1000 ng/mL for Losartan in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.[2]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Losartan | 0.5 - 1000 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results were within the acceptable limits.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| LQC | 1.5 | < 15 | < 15 | 85 - 115 |
| MQC | 500 | < 15 | < 15 | 85 - 115 |
| HQC | 850 | < 15 | < 15 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery of Losartan and the internal standard was consistent and reproducible. The matrix effect was found to be negligible, indicating that endogenous plasma components did not interfere with the quantification.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Losartan | 88.5 - 102.5[1][3] | 95 - 105 |
| This compound | > 85 | 95 - 105 |
Conclusion
This application note details a validated UPLC-MS/MS method for the quantification of Losartan in human plasma using this compound as the internal standard. The method is rapid, sensitive, and specific, with a simple and efficient sample preparation procedure. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose in pharmacokinetic and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Ultra-Performance Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometric Method for Fast Determination of Losartan in Rabbit Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Losartan-d4 Sample Preparation in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Losartan-d4 from human plasma. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Losartan is an angiotensin II receptor antagonist used to treat hypertension. The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and bioequivalence studies. Proper sample preparation is a critical step to remove plasma components that can interfere with analysis, thereby ensuring the accuracy, precision, and sensitivity of the analytical method. This document outlines three commonly employed techniques for the extraction of this compound from human plasma.
Comparative Quantitative Data
The selection of a sample preparation method often depends on the desired analytical performance. The following table summarizes key quantitative parameters for the described techniques.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | Losartan: ~96.53%[1] | High recovery reported[2][3] | Method dependent, generally lower than SPE/LLE |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 0.5 ng/mL[2][3][5] | Dependent on subsequent dilution |
| Matrix Effect | Minimal, clean extracts[4] | Potential for matrix effects[6] | High potential for matrix effects[6] |
| Throughput | Moderate to high (with automation) | Moderate | High, especially with 96-well plates[7] |
| Selectivity | High | Moderate to High | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that yields clean extracts, making it ideal for sensitive bioanalytical assays.[4] Oasis HLB cartridges are commonly used for the extraction of Losartan and its metabolites from plasma.[1][4]
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., Irbesartan)[4]
-
0.5% Formic acid in water (Extraction Buffer)[4]
-
Methanol[4]
-
0.5% Ammonia in methanol[4]
-
Oasis HLB cartridges (30 mg/1 mL)[4]
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a 200-μL aliquot of human plasma, add 25 μL of the IS working solution.
-
Vortex the sample for 10 seconds.
-
Add 200 μL of extraction buffer (0.5% formic acid in water) and vortex.[4]
-
Condition the Oasis HLB cartridge by passing 1.0 mL of methanol followed by 1.0 mL of extraction buffer.[4]
-
Load the entire sample mixture onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of extraction buffer, followed by 1.0 mL of water.[4]
-
Elute the analytes and IS with 1.0 mL of 0.5% ammonia in methanol.[4]
-
Evaporate the eluate to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the dried residue in mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method that can provide clean extracts.
Materials:
-
Human plasma sample (e.g., 100 µL)[3]
-
Internal Standard (IS) working solution (e.g., Candesartan)[2][3]
-
1 M Formic acid solution[3]
-
Extraction solvent: Ethyl acetate and hexane (9:1, v/v)[2][5]
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the IS working solution.[3]
-
Add 30 µL of 1 M formic acid solution to acidify the sample.[3]
-
Add 1 mL of the extraction solvent (ethyl acetate:hexane, 9:1 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing the bulk of proteins from plasma samples. While it is a high-throughput technique, it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.[8]
Materials:
-
Human plasma sample (e.g., 25 µL)[7]
-
Internal Standard (IS) working solution
-
Acetonitrile with 0.1% formic acid[7]
-
Centrifuge or filtration plate[7]
Protocol:
-
To 25 µL of the human plasma sample in a microcentrifuge tube, add the IS working solution.
-
Add 50 µL of acidified acetonitrile (containing 0.1% formic acid).[7] This represents a 2:1 ratio of precipitation solvent to plasma.
-
Vortex the mixture vigorously for 3-10 minutes to ensure complete protein precipitation.[7]
-
Centrifuge the sample at high speed (e.g., >10,000 g) for 10-30 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution) for LC-MS/MS analysis.
References
- 1. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Losartan and Losartan-d4 from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed solid-phase extraction (SPE) protocol for the quantification of Losartan and its deuterated internal standard, Losartan-d4, in human plasma samples using LC-MS/MS.
Introduction
Losartan is an orally active angiotensin II receptor (type AT1) antagonist used in the management of hypertension. Accurate quantification of Losartan and its active metabolite, EXP3174, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. This document outlines a robust SPE protocol using Oasis HLB cartridges for the extraction of Losartan and its internal standard, this compound, from human plasma.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the solid-phase extraction of Losartan and this compound.
Materials and Equipment
-
Chemicals and Reagents:
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium phosphate
-
Triethylamine (TEA)
-
Water (Milli-Q or equivalent)
-
Human plasma (blank)
-
-
SPE Cartridges:
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
LC-MS/MS system
-
Stock and Working Solutions Preparation
-
Losartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Losartan potassium in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Losartan stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration curve standards.[4] Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 500 µL of blank human plasma with the appropriate Losartan working solutions to prepare calibration standards and quality control (QC) samples.
-
Add the this compound internal standard working solution to all samples (excluding blanks), calibration standards, and QC samples.
Solid-Phase Extraction (SPE) Protocol
The following protocol is optimized for Oasis HLB cartridges.
-
Conditioning: Condition the Oasis HLB cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (approximately 500 µL) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Losartan and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Quantitative Data
The following tables summarize the performance characteristics of the SPE method for Losartan.
| Parameter | Losartan | Losartan Active Metabolite (EXP3174) | Internal Standard | Reference |
| Extraction Recovery | > 70% | > 70% | - | [1] |
| 96.53% | 99.86% | 94.16% (Hydroflumethiazide) | [2][3] | |
| 88.5% - 102.5% | 88.5% - 102.5% | - | [3] | |
| Linearity Range | 10 - 300 ng/mL | 10 - 300 ng/mL | - | [1] |
| 2.5 - 2000 ng/mL | 5.0 - 3000 ng/mL | - | [2][3] | |
| 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | - | [4] | |
| Lower Limit of Quantification (LLOQ) | < 10 ng/mL | < 10 ng/mL | - | [1] |
| 2.5 ng/mL | 5.0 ng/mL | - | [2][3] | |
| 0.5 ng/mL | 0.5 ng/mL | - | [4] |
Table 1: SPE Method Performance for Losartan and its Active Metabolite.
LC-MS/MS Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is commonly used. A mixture of 0.01 M ammonium phosphate, acetonitrile, and methanol has also been reported.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific analytes and instrument.
-
MS/MS Transitions:
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of Losartan.
References
- 1. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Liquid-Liquid Extraction of Losartan-d4 from Urine Samples
This document provides a detailed methodology for the extraction of Losartan-d4 from human urine samples using liquid-liquid extraction (LLE). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in a biological matrix.
Introduction
This compound is the deuterated form of Losartan, an angiotensin II receptor antagonist used in the treatment of hypertension. In pharmacokinetic and bioequivalence studies, this compound is commonly used as an internal standard for the quantification of Losartan. Accurate and precise measurement of this compound is critical for the reliable determination of the parent drug's concentration in biological samples such as urine. Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from matrix interferences based on their differential solubilities in two immiscible liquid phases. This application note describes a validated LLE protocol for the extraction of this compound from urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the liquid-liquid extraction of this compound from urine samples.
2.1. Materials and Reagents
-
This compound standard (certified reference material)
-
Human urine (drug-free)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
β-glucuronidase from Helix pomatia
-
Deionized water (18.2 MΩ·cm)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
2.2. Sample Preparation and Enzymatic Hydrolysis
Drug analytes in urine are often present as glucuronide conjugates and require an enzymatic hydrolysis step to release the free drug prior to extraction.[1][2]
-
Aliquot 200 µL of urine sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of β-glucuronidase solution (100,000 units/mL in deionized water).[1][2]
-
Spike the appropriate concentration of this compound working solution.
-
Incubate the sample at 40°C for 60 minutes in a water bath.[1][2]
-
Allow the sample to cool to room temperature.
2.3. Liquid-Liquid Extraction Procedure
Several water-immiscible organic solvents can be used for the extraction.[1][2] A mixture of ethyl acetate and hexane has been shown to be effective for the extraction of Losartan.[3]
-
To the pre-treated urine sample, add 1 mL of the extraction solvent (e.g., a 9:1 v/v mixture of ethyl acetate and hexane).[3]
-
Vortex the tube vigorously for 5 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 v/v mixture of methanol and 0.1% formic acid in water).[3]
-
Vortex the reconstituted sample for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Losartan and its metabolites using methods analogous to the one described.
Table 1: Method Validation Parameters for Losartan Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 2,500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |
| Limit of Detection (LOD) | 0.10 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
Table 2: Recovery and Precision Data for Losartan Extraction
| Analyte | Mean Recovery (Urine) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |
| Losartan | 100.5% | < 3.5% | < 3.7% | [4][5] |
Workflow Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction of this compound from urine samples.
Discussion
The described liquid-liquid extraction protocol provides a simple, robust, and efficient method for the extraction of this compound from urine samples. The enzymatic hydrolysis step is crucial for the accurate quantification of total this compound, as a significant portion may be excreted as a glucuronide conjugate. The choice of extraction solvent and pH can be further optimized to maximize recovery and minimize matrix effects. The subsequent analysis by LC-MS/MS offers high sensitivity and selectivity, allowing for precise quantification of this compound. The validation data from analogous methods for Losartan demonstrate that this approach can achieve excellent linearity, accuracy, and precision, making it suitable for regulated bioanalytical studies.[3][4][5]
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Determination of losartan, telmisartan, and valsartan by direct injection of human urine into a column-switching liquid chromatographic system with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Losartan in Human Plasma using Losartan-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an orally active, non-peptide angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of Losartan in human plasma using a stable isotope-labeled internal standard, Losartan-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of Losartan at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
Working Standard Solutions:
-
Prepare serial dilutions of the Losartan stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL . This concentration is chosen to be in the mid-range of a typical calibration curve for Losartan, ensuring a consistent and robust response.
Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Losartan working standard solutions to achieve final concentrations typically ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation
The following protocol describes a solid-phase extraction (SPE) method, which is a common and effective technique for extracting Losartan from plasma.
-
Sample Thawing: Thaw plasma samples and standard/QC samples at room temperature.
-
Aliquoting: To 200 µL of each plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortexing: Vortex the samples for 10 seconds.
-
Acidification: Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 20% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Losartan: m/z 423.2 → 207.1 This compound: m/z 427.2 → 211.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument |
Data Presentation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Losartan | 1 - 1000 | Linear (1/x²) | > 0.99 |
Table 4: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% | ± 15% |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 300 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Losartan | Low | > 85% | 0.95 - 1.05 | 0.95 - 1.05 |
| Losartan | High | > 85% | 0.95 - 1.05 | 0.95 - 1.05 |
| This compound | Mid | > 85% | 0.95 - 1.05 | - |
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical flow of the bioanalytical method described in this application note.
Caption: Bioanalytical workflow for Losartan quantification.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of Losartan in human plasma using this compound as an internal standard. The detailed experimental procedures and LC-MS/MS conditions, along with the summarized validation parameters, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis.
Application Note: High-Throughput Chromatographic Separation and Quantification of Losartan and Losartan-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the angiotensin II receptor antagonist, Losartan, and its stable isotope-labeled internal standard, Losartan-d4, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and throughput. A simple protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Losartan.
Introduction
Losartan is an orally active antihypertensive agent that is widely prescribed for the treatment of hypertension.[1] It exerts its effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[2][3] This application note provides a detailed protocol for the chromatographic separation and quantification of Losartan and this compound in human plasma.
Experimental
Materials and Reagents
-
Losartan potassium (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Sample Preparation
A protein precipitation method was employed for the extraction of Losartan and this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).[4]
-
Vortex the mixture for 2 minutes to precipitate proteins.[4]
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 5°C.[4]
-
Collect the supernatant and inject a portion into the LC-MS/MS system.[4]
Liquid Chromatography
The chromatographic separation was performed on a C18 column.
-
Column: Zorbax SB C-18, or equivalent
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be utilized.[5] Alternatively, an isocratic mobile phase consisting of methanol and 0.1% formic acid (85:15, v/v) can be used.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 15 µL
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Losartan: m/z 423.4 → 207.2[4]
-
This compound: The transition for this compound would be approximately m/z 427.4 → 211.2 (exact values may need optimization).
-
-
Source Temperature: 550°C[4]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent chromatographic separation of Losartan and this compound from endogenous plasma components. The use of a stable isotope-labeled internal standard ensured high accuracy and precision.
Quantitative Data Summary
| Parameter | Losartan | This compound (IS) | Reference |
| Linearity Range | 2.5 - 2000 ng/mL | N/A | [7] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | N/A | [7] |
| Retention Time | ~2.68 min | ~2.68 min | [4] |
| Recovery | 96.53% | N/A | [7] |
| Intra-day Precision (%CV) | < 8% | N/A | [8] |
| Inter-day Precision (%CV) | < 8% | N/A | [8] |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Losartan.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Losartan and its deuterated internal standard, this compound, in human plasma. The simple sample preparation and fast chromatographic runtime make this method highly suitable for high-throughput analysis in clinical and research settings. The method was validated for linearity, precision, and accuracy, demonstrating its robustness for pharmacokinetic studies.
References
- 1. thaiscience.info [thaiscience.info]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. aragen.com [aragen.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Losartan in Biological Matrices using LC-MS/MS with Losartan-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Losartan-d4, is essential to correct for matrix effects and variations in sample processing and instrument response, ensuring the highest level of accuracy and precision.
This document provides a detailed protocol for the detection and quantification of Losartan using this compound as an internal standard. The methodologies and parameters are compiled from established and validated methods in the scientific literature.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Losartan and its internal standard from human plasma.
-
Pre-treatment: To a 200 µL aliquot of a human plasma sample, add 25 µL of the this compound internal standard working solution. Vortex the mixture for 10 seconds.[1]
-
Acidification: Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) to the plasma mixture.[1]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.[1]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of the extraction buffer, followed by 1.0 mL of water to remove interferences.[1]
-
Elution: Elute the analytes and the internal standard from the cartridge using 1.0 mL of an elution solvent (e.g., 0.5% ammonia in methanol).[1]
-
Evaporation: Evaporate the eluate to dryness at approximately 45°C under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Parameters
The following table summarizes a typical set of LC conditions for the separation of Losartan and this compound.
| Parameter | Value |
| HPLC System | Shimadzu HPLC system or equivalent[1] |
| Column | Zorbax XDB-Phenyl, 75 mm x 4.6 mm, 3.5 µm[1] |
| Mobile Phase | 85:15 (v/v) mixture of Methanol and 0.1% Formic Acid in water[1][2] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | Ambient (e.g., 25°C)[1] |
| Injection Volume | 15 µL[1] |
| Run Time | Approximately 2.5 minutes[1][2] |
Mass Spectrometry (MS) Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI) is commonly used and provides a good response for Losartan.[1][2][3]
Data and Parameters
MRM Transitions and Compound-Specific Parameters
The table below details the optimized MRM transitions and compound-dependent parameters for Losartan and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Collision Energy (CE) | Declustering Potential (DP) |
| Losartan | 423.2 | 207.1 | ESI Positive | 35 eV[4] | 50 V[4] |
| This compound (IS) | 427.2 | 207.1 | ESI Positive | 35 eV (Typical) | 50 V (Typical) |
Note: The parameters for this compound are typical values based on the parameters for Losartan, as the fragmentation is expected to be identical. The precursor ion mass is increased by 4 Da due to the four deuterium atoms.
Mass Spectrometer Source and Gas Parameters
General instrument parameters should be optimized for the specific mass spectrometer being used. The following are representative values.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 550 °C |
| Collision Gas (CAD) | 18 psi (Typical) |
| Curtain Gas (CUR) | 15 psi (Typical) |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for Losartan quantification.
Expected Method Performance
Based on the described methodologies, the analytical method is expected to demonstrate high performance. Linearity is typically achieved over a wide concentration range, for example, from 0.5 ng/mL to 1000 ng/mL in human plasma.[1][2] The lower limit of quantification (LLOQ) is consistently reported at levels sufficient for pharmacokinetic studies, often at 0.5 ng/mL.[1] The use of a stable isotope-labeled internal standard ensures high precision and accuracy, with results generally falling within the acceptable limits set by regulatory guidelines.[1][2]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable protocol for the quantitative determination of Losartan in biological matrices. By employing a solid-phase extraction for sample clean-up and a deuterated internal standard (this compound) for accurate quantification, this method is well-suited for high-throughput analysis in clinical and pharmaceutical research settings. The provided parameters serve as a strong foundation for method development and validation on various triple quadrupole mass spectrometry platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometric determination of losartan and its active metabolite on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Losartan-d4 in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Losartan-d4 as an internal standard in preclinical drug metabolism studies. The protocols detailed below are intended to assist in the accurate quantification of losartan and its primary active metabolite, E-3174 (losartan carboxylic acid), in various biological matrices.
Introduction
Losartan is an orally active angiotensin II receptor (type AT1) antagonist used for the treatment of hypertension. In preclinical drug development, understanding the metabolic fate of a new chemical entity is crucial. Losartan itself is often used as a probe drug to investigate the activity of cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are responsible for its metabolism.[1][2][3] Losartan is metabolized to its pharmacologically more potent active metabolite, E-3174, through oxidation of the 5-hydroxymethyl group on the imidazole ring.[4]
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of a SIL-IS is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5] this compound is an ideal internal standard for quantifying losartan due to its similar physicochemical properties and co-elution with the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[6]
Metabolic Pathway of Losartan
Losartan undergoes extensive first-pass metabolism, with approximately 14% of an oral dose being converted to its active carboxylic acid metabolite, E-3174.[1][2] This biotransformation is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][3] The metabolic cascade proceeds through an intermediate aldehyde, E-3179.[1]
Experimental Protocols
In Vitro Metabolism of Losartan using Human Liver Microsomes
This protocol describes an in vitro experiment to study the metabolism of losartan using human liver microsomes, with this compound used as an internal standard for the quantification of losartan depletion.
Materials:
-
Losartan
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
96-well plates
-
Incubator
-
Centrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of losartan in methanol (e.g., 10 mM).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
Prepare working solutions of losartan by diluting the stock solution with phosphate buffer to the desired concentrations (e.g., for a final incubation concentration of 1 µM).
-
Prepare an internal standard working solution of this compound in acetonitrile (e.g., 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
Losartan working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the this compound internal standard (e.g., 2 volumes of ACN with IS).
-
-
Sample Processing:
-
Vortex the plate thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Bioanalytical Method for Losartan and E-3174
This protocol outlines a typical LC-MS/MS method for the simultaneous quantification of losartan and its active metabolite E-3174 in a biological matrix (e.g., plasma from preclinical studies), using this compound as the internal standard for losartan. An analog internal standard would be required for E-3174.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Losartan: m/z 423.2 → 207.1; this compound: m/z 427.2 → 211.1; E-3174: m/z 437.2 → 235.1 |
| Collision Energy | Optimized for each transition |
Data Presentation
The following tables represent typical quantitative data obtained from a validated LC-MS/MS method using this compound as an internal standard.
Table 1: Calibration Curve for Losartan
| Concentration (ng/mL) | Peak Area Ratio (Losartan/Losartan-d4) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (r²) | > 0.99 |
Table 2: Precision and Accuracy for Losartan Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Mid | 80 | 4.5 | 101.3 | 5.1 | 100.8 |
| High | 800 | 3.8 | 99.5 | 4.2 | 101.2 |
Visualizations
Experimental Workflow for Sample Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of losartan in plasma samples using LC-MS/MS with this compound as an internal standard.
Logical Relationship in CYP Inhibition Assays
Losartan is frequently employed as a probe substrate to assess the inhibitory potential of a test compound on CYP2C9 activity. The following diagram illustrates the logical relationship in such an assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Losartan-d4 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of Losartan-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification, components in biological matrices like plasma (e.g., phospholipids, salts, and metabolites) can interfere with the ionization of this compound and the target analyte, Losartan, in the mass spectrometer's ion source. This interference can lead to inaccurate and irreproducible results, compromising the reliability of pharmacokinetic and other bioanalytical studies.[1]
Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't that automatically correct for matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for compensating for matrix effects, it is not a guaranteed solution.[2] For effective compensation, the SIL-IS must co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2] However, differences in the chromatographic retention times between the analyte and the SIL-IS can lead to differential matrix effects, resulting in an inaccurate analyte/IS response ratio and compromised data.[2]
Q3: What are the common sources of matrix effects in plasma samples?
A3: The most common sources of matrix effects in plasma samples are phospholipids, which are major components of cell membranes. Other endogenous components include salts, proteins, and metabolites. Exogenous components can also contribute, such as anticoagulants and dosing vehicles.[1]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy despite using this compound.
| Potential Cause | Suggested Solution |
| Differential Matrix Effects | The analyte (Losartan) and the internal standard (this compound) are not co-eluting perfectly, leading to them being affected differently by matrix components. |
| 1. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve co-elution of Losartan and this compound. | |
| 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering matrix components.[1] | |
| Internal Standard Impurity | The this compound internal standard may contain unlabeled Losartan, leading to an artificially high response for the analyte. |
| 1. Verify IS Purity: Analyze the neat this compound solution to check for the presence of unlabeled Losartan. | |
| 2. Use a Higher Purity IS: If significant impurity is detected, obtain a new batch of this compound with higher isotopic purity. |
Issue 2: Significant ion suppression observed during matrix effect evaluation.
| Potential Cause | Suggested Solution |
| Insufficient Sample Cleanup | The current sample preparation method is not adequately removing phospholipids and other interfering components. |
| 1. Switch to a More Effective Sample Preparation Technique: Consider moving from a simple protein precipitation method to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are generally more effective at removing matrix components.[1][3] | |
| 2. Optimize the Existing Method: If switching methods is not feasible, optimize the current protocol. For protein precipitation, experiment with different precipitation solvents and ratios. For LLE, adjust the pH and extraction solvent. For SPE, select a sorbent that provides better retention of the analyte and more efficient washing of interferences. | |
| Chromatographic Co-elution with Phospholipids | Losartan and this compound are co-eluting with a region of high phospholipid concentration. |
| 1. Modify the Chromatographic Gradient: Introduce a steeper gradient or an isocratic hold to better separate the analytes from the early-eluting phospholipids. | |
| 2. Use a Different Column Chemistry: Consider a column with a different stationary phase that provides alternative selectivity for Losartan and phospholipids. | |
| Sample Dilution | High concentrations of matrix components are causing the ion suppression. |
| 1. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components and alleviate ion suppression. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical recovery efficiencies of different sample preparation methods for Losartan. Higher recovery can often correlate with better removal of interfering matrix components.
| Sample Preparation Method | Analyte | Mean Recovery (%) | Precision (%RSD) | Reference |
| Solid-Phase Extraction (SPE) | Losartan | 96.53 | < 15 | [4] |
| Losartan Acid (metabolite) | 99.86 | < 15 | [4] | |
| Liquid-Liquid Extraction (LLE) | Losartan | ~100 | < 15 | [5] |
| Protein Precipitation (PPT) | Losartan | > 75 | < 15 | [6] |
Note: While recovery is a good indicator, a direct assessment of matrix effect (e.g., via post-extraction spike) is necessary for a complete picture of the method's performance.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Losartan Quantification in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of Losartan and its active metabolite.[7]
-
Sample Pre-treatment:
-
To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex for 10 seconds.[7]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge (30 mg/1 mL) with 1.0 mL of methanol, followed by 1.0 mL of the extraction buffer.[7]
-
-
Sample Loading:
-
Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of the extraction buffer, followed by 1.0 mL of water.[7]
-
-
Elution:
-
Elute the analytes and the internal standard with 1.0 mL of an appropriate elution solvent (e.g., 0.5% ammonia in methanol).[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the dried extract in 1000 µL of the mobile phase.
-
-
Analysis:
-
Inject a suitable aliquot (e.g., 15 µL) into the LC-MS/MS system.[7]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Losartan Quantification in Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of Losartan in human plasma.[8]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 5 µL of the internal standard working solution (this compound).
-
Add 30 µL of 1 M formic acid solution.[8]
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane, 9:1 v/v).[8]
-
Vortex for an appropriate time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL).
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation (PPT) for Losartan Quantification in Rat Plasma
This protocol is adapted from a method for the simultaneous estimation of Losartan and Irbesartan in rat plasma.[6]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of the internal standard working solution (this compound in acetonitrile).[6]
-
-
Precipitation:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) at 5°C to pellet the precipitated proteins.[6]
-
-
Supernatant Transfer:
-
Carefully collect the supernatant and transfer it to a clean vial for analysis.
-
-
Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. aragen.com [aragen.com]
- 7. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
Technical Support Center: Troubleshooting Ion Suppression in Losartan-d4 LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the LC-MS/MS analysis of Losartan and its deuterated internal standard, Losartan-d4.
Troubleshooting Guide
Q1: My this compound signal is significantly lower in plasma samples compared to the neat standard solution. What could be the cause?
A significant decrease in signal intensity when analyzing samples in a biological matrix is a classic indicator of ion suppression.[1] This phenomenon occurs when co-eluting endogenous components from the sample matrix, such as phospholipids, salts, or metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This competition for ionization leads to a reduced signal for both Losartan and this compound, potentially compromising the sensitivity, accuracy, and precision of the assay.[2]
Q2: How can I confirm that ion suppression is affecting my this compound analysis?
The most direct method to identify and locate regions of ion suppression is the post-column infusion experiment .[4][5] This technique involves infusing a constant flow of a standard solution containing Losartan and this compound into the LC eluent after the analytical column but before the mass spectrometer. A stable baseline signal is established, and then a blank, extracted matrix sample is injected. Any dip or decrease in the baseline signal corresponds to a region where co-eluting matrix components are causing ion suppression.[6]
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify chromatographic regions where matrix components suppress the ionization of Losartan and this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
Standard solution of Losartan and this compound (in a solvent compatible with the mobile phase)
-
Blank, extracted biological matrix (e.g., plasma)
-
Mobile phase
Methodology:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the Losartan/Losartan-d4 standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
-
Data Acquisition:
-
Begin infusing the standard solution into the mobile phase stream entering the MS.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of Losartan and this compound.
-
Once a stable signal (baseline) is achieved, inject a prepared blank matrix sample onto the LC column and run your chromatographic method.
-
-
Data Analysis:
-
Monitor the baseline signal for any decreases. A drop in the signal intensity indicates a region of ion suppression.
-
Q3: I've confirmed ion suppression. What are the primary strategies to mitigate it?
There are three main approaches to address ion suppression:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[3]
-
Improve Chromatographic Separation: Adjusting the chromatography can separate Losartan and this compound from the co-eluting interferences.[3]
-
Modify Mass Spectrometry and Internal Standard Use: While this compound as a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression, ensuring its proper use is critical.[1]
Below is a workflow diagram illustrating the logical steps for troubleshooting ion suppression.
Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
While specific data for Losartan is proprietary to individual labs, the following table illustrates the expected relative performance of common sample preparation techniques in mitigating ion suppression.
| Sample Preparation Method | Relative Phospholipid Removal | Relative Ion Suppression | Typical Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium-Low | Medium-High | Medium |
| Solid-Phase Extraction (SPE) | High | Low | High | Low-Medium |
| Phospholipid Removal Plates | Very High | Very Low | High | High |
This table provides a generalized comparison. Actual performance may vary based on the specific protocol and matrix.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove matrix interferences, particularly phospholipids, from plasma samples prior to LC-MS/MS analysis of Losartan.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plates
-
SPE vacuum manifold
-
Plasma sample containing Losartan and spiked with this compound
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid (FA) or Ammonium hydroxide (for pH adjustment)
-
Conditioning solvent (e.g., 100% MeOH)
-
Equilibration solvent (e.g., 2% FA in water)
-
Wash solution (e.g., 5% MeOH in water)
-
Elution solvent (e.g., 90% ACN / 10% MeOH with 2% FA)
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples.
-
Vortex and centrifuge to pellet any solids.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of 2% FA in water, vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Pass 1 mL of conditioning solvent through each cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of equilibration solvent through each cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent bed (flow rate ~1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solution through the cartridge to remove polar interferences.
-
Apply a high vacuum for 5 minutes to dry the sorbent bed completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of the elution solvent to the cartridge to elute Losartan and this compound.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common sources of ion suppression in bioanalysis?
The most common sources of ion suppression in biological matrices like plasma are:
-
Phospholipids: These are abundant in cell membranes and are notoriously problematic, often eluting in the middle of typical reversed-phase gradients.[7][8]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up on the ion source and interfere with droplet formation and ionization.[1]
-
Proteins and Peptides: Inadequately removed proteins can precipitate in the system or cause suppression.[6]
-
Exogenous materials: Plasticizers, detergents, and polymers can be introduced during sample collection and preparation.[2]
Q5: Can I just dilute my sample to reduce ion suppression?
Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][9] However, this also dilutes the analyte of interest, Losartan. This approach is only feasible if the original concentration of Losartan is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[4]
Q6: My method uses this compound as an internal standard. Shouldn't that correct for ion suppression?
Yes, a stable isotope-labeled internal standard like this compound is the best tool to compensate for ion suppression.[1] Because it has nearly identical physicochemical properties to Losartan, it will co-elute and experience the same degree of ion suppression. The instrument measures the ratio of the analyte to the internal standard. If both are suppressed to the same extent, the ratio remains constant, allowing for accurate quantification. However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity and precision are compromised. Therefore, it is always best to minimize ion suppression first and then use the SIL-IS to correct for any remaining, consistent matrix effects.
Q7: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?
Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][4] ESI relies on the formation of charged droplets and subsequent ion evaporation, a process that is highly competitive and easily disrupted by co-eluting compounds.[2] APCI utilizes a gas-phase ionization mechanism, which is less affected by non-volatile matrix components.[2] If your method allows, testing the analysis with an APCI source could be a viable strategy to reduce ion suppression.
Q8: Can my LC column itself contribute to signal loss that looks like ion suppression?
Yes, in some cases, interactions with the metal components of standard stainless steel HPLC columns and frits can cause signal loss, particularly for compounds that can chelate with metals.[10] This can sometimes be mistaken for ion suppression. If you observe poor peak shape or low recovery for Losartan that cannot be resolved through mobile phase or sample preparation modifications, considering a metal-free or PEEK-lined column might be a useful troubleshooting step.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. chromatographyonline.com [chromatographyonline.com]
Preventing isotopic exchange of deuterium in Losartan-d4
Welcome to the technical support center for Losartan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where a deuterium atom in a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment, such as from a solvent. For this compound, the four deuterium atoms are located on the butyl chain. While carbon-deuterium (C-D) bonds are generally more stable than carbon-hydrogen (C-H) bonds due to the kinetic isotope effect, exchange can still occur under certain conditions.[1] This is a concern because the loss of the deuterium label can compromise the accuracy of quantitative analyses where this compound is used as an internal standard. It can lead to an underestimation of the analyte concentration.
Q2: What are the primary factors that can induce deuterium exchange in the butyl-d4 chain of this compound?
A2: The primary factors that can promote the exchange of deuterium on an alkyl chain are:
-
pH: Both highly acidic and highly basic conditions can catalyze hydrogen-deuterium (H/D) exchange.[2] For many organic molecules, the minimum rate of exchange is observed in a pH range of 2 to 3.[2]
-
Temperature: Elevated temperatures can provide the necessary activation energy for C-D bond cleavage and subsequent exchange with protons from the solvent.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons for the exchange reaction. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are generally preferred for storing and handling deuterated compounds to minimize this risk.
-
Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange at carbon centers.[2]
Q3: How can I assess the isotopic purity of my this compound standard?
A3: It is crucial to verify the isotopic purity of your this compound standard before use. This can be accomplished using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): By infusing a solution of the standard into the mass spectrometer, you can obtain a high-resolution mass spectrum. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the percentage of each isotopic species and determine the isotopic enrichment.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protons at the deuterated positions, while ²H NMR can confirm the location of the deuterium labels.
A detailed protocol for assessing isotopic purity is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: I am observing a loss of the deuterium label in my this compound internal standard during LC-MS analysis.
-
Question: What are the potential causes for the loss of deuterium from the butyl-d4 chain of this compound during my LC-MS experiment?
-
Answer: The loss of deuterium from the seemingly stable alkyl chain of this compound during LC-MS analysis can be attributed to several factors:
-
In-source exchange: The conditions within the mass spectrometer's ion source, such as high temperatures, can sometimes promote H/D exchange with residual protic solvents.[5]
-
Mobile phase composition: A mobile phase with a high content of protic solvents (especially water) or with a pH that is too high or too low can facilitate on-column or in-source exchange.
-
Elevated column temperature: High temperatures used for chromatographic separation can increase the rate of isotopic exchange.
-
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| In-Source H/D Exchange | Optimize mass spectrometer source conditions. Reduce the source temperature to the minimum required for efficient ionization. If possible, also lower the cone voltage or declustering potential to minimize in-source fragmentation, which can sometimes be accompanied by exchange.[5] |
| Mobile Phase pH | Adjust the mobile phase to a pH between 3 and 5. This range is generally found to minimize H/D exchange for many compounds. Use of a volatile buffer like ammonium formate or ammonium acetate can help maintain a stable pH. |
| Mobile Phase Composition | If possible, increase the proportion of aprotic organic solvent (e.g., acetonitrile) in the mobile phase. Minimize the time the sample is in the aqueous mobile phase by using a rapid gradient elution. |
| Column Temperature | Reduce the column temperature. While this may affect chromatographic resolution, it can significantly decrease the rate of on-column isotopic exchange. A good starting point is to try the separation at room temperature. |
Issue 2: My calibration curve for Losartan using this compound as an internal standard is non-linear and has poor reproducibility.
-
Question: Could isotopic instability of my this compound standard be the cause of my calibration issues?
-
Answer: Yes, instability of the deuterium label can lead to poor performance of your calibration curve. If the this compound is undergoing isotopic exchange, the concentration of the deuterated internal standard is effectively changing, which will lead to inaccurate and irreproducible peak area ratios.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Degradation of Stock Solution | Prepare fresh stock and working solutions of this compound in an aprotic solvent like acetonitrile. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in tightly sealed vials to prevent evaporation and moisture ingress. |
| Exchange in Prepared Samples | Minimize the time between sample preparation and analysis. If samples need to be stored, keep them at a low temperature (e.g., 4°C) in an autosampler with a cooling function. Ensure the final sample solvent is as aprotic as possible. |
| Inconsistent Exchange Across Samples | Ensure that all samples, calibrators, and quality controls are prepared using the same procedure and incubated for the same amount of time under the same conditions to ensure that if any exchange occurs, it is at least consistent. |
| Verify Isotopic Purity | Re-verify the isotopic purity of your this compound standard using the protocol outlined below to ensure that the issue is not with the integrity of the starting material. |
Data Presentation
Table 1: General Recommendations for Solvent Selection and pH to Minimize Deuterium Exchange
| Parameter | Recommendation for High Stability | Recommendation for Moderate Stability | Conditions to Avoid |
| Solvent Type | Aprotic (e.g., Acetonitrile, Dichloromethane) | Protic Aprotic Mixtures (e.g., Acetonitrile/Water) | Pure Protic Solvents (e.g., Water, Methanol) |
| pH Range | 3.0 - 5.0 | 5.0 - 7.0 | < 3.0 or > 7.0 |
Note: These are general guidelines. The optimal conditions should be experimentally verified for your specific application.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Preparation of Standard Solution:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
-
Direct Infusion Mass Spectrometry:
-
Infuse the solution directly into the HRMS instrument using a syringe pump at a flow rate of 5-10 µL/min.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the instrument to acquire data in full scan mode over a mass range that includes the molecular ions of Losartan and this compound (e.g., m/z 400-450).
-
Ensure the mass resolution is set to a high value (e.g., > 60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the isotopic cluster for this compound.
-
Determine the theoretical m/z values for this compound (C₂₂H₁₉D₄ClN₆O) and the potential species with fewer deuterium atoms (d3, d2, d1, d0).
-
Integrate the peak areas for each of these isotopic species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d4 peak / Sum of areas of d0, d1, d2, d3, and d4 peaks) * 100
-
Protocol 2: Recommended LC-MS/MS Method for the Quantification of Losartan with this compound Internal Standard to Minimize Isotopic Exchange
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 427.2 → 211.1
-
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Voltage: 30 V
-
Collision Energy: Optimize for your instrument, but start with values around 20-30 eV.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound, highlighting key steps to prevent isotopic exchange.
Caption: A logical troubleshooting workflow for diagnosing and resolving the loss of deuterium from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting poor peak shape for Losartan-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Losartan-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in reversed-phase HPLC?
Poor peak shape for this compound, an acidic compound, in reversed-phase high-performance liquid chromatography (HPLC) can stem from several factors. These issues can compromise data accuracy and reproducibility. The most common causes include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. If the mobile phase pH is close to the pKa of Losartan (around 3.6), the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1][2][3]
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the surface of silica-based C18 columns can interact with the acidic functional groups of this compound, causing peak tailing.[3][4]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broad and asymmetric peaks.[2][5][6]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including fronting or splitting.[2][6]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by harsh mobile phase conditions or sample contaminants.[2][5]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large detector cell volume, or loose fittings, can contribute to band broadening and result in wider peaks.[2][3]
-
Chromatographic Isotope Effect: Deuterated standards like this compound can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the difference in bond strength between C-D and C-H.[7][8] While this typically affects retention time, severe separation can impact integration if the peaks are not baseline resolved from other components.
Q2: My this compound peak is exhibiting significant tailing. How can I troubleshoot this issue?
Peak tailing is a common problem when analyzing acidic compounds like this compound. Here is a systematic approach to troubleshooting this issue:
Step 1: Evaluate and Adjust Mobile Phase pH
-
Problem: The mobile phase pH may be too close to the pKa of Losartan, causing it to be partially ionized.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of Losartan (pKa ≈ 3.6). A mobile phase pH of around 2.5-3.0 is often effective in protonating the acidic functional groups, minimizing silanol interactions and improving peak shape.[1][4][9] Acidic modifiers like formic acid or trifluoroacetic acid are commonly used.
Step 2: Check for Column Overload
-
Problem: The amount of this compound injected is saturating the column.
-
Solution: Reduce the injection volume or dilute the sample. A systematic reduction in the injected mass should lead to an improvement in peak symmetry if column overload is the issue.[2][5]
Step 3: Assess the Injection Solvent
-
Problem: The sample is dissolved in a solvent that is much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[2][6] If a stronger solvent is necessary for solubility, minimize the injection volume.
Step 4: Consider the Stationary Phase
-
Problem: Strong interactions between this compound and the column's stationary phase.
-
Solution:
Step 5: Inspect the HPLC System
-
Problem: Systemic issues contributing to peak distortion.
-
Solution: Check for and replace any long or wide-bore tubing between the injector, column, and detector. Ensure all fittings are secure to minimize dead volume.[2][3]
The following diagram illustrates a logical workflow for troubleshooting peak tailing:
Caption: A step-by-step decision tree for troubleshooting peak tailing of this compound.
Q3: Can you provide a starting experimental protocol for the analysis of this compound that is optimized for good peak shape?
Yes, here is a recommended starting method for the HPLC or LC-MS/MS analysis of this compound. This protocol is designed to minimize common causes of poor peak shape.
Recommended Analytical Method for this compound
| Parameter | Recommendation | Rationale |
| HPLC Column | High-purity, end-capped C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size | Minimizes silanol interactions and provides good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates this compound, improving peak shape.[1][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks for acidic compounds. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to elute this compound. | A gradient can help to sharpen the peak. |
| Flow Rate | Dependent on column dimensions (e.g., 0.2-0.6 mL/min for 2.1 mm ID) | Optimize for best efficiency and resolution. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
| Injection Volume | 1-10 µL | Keep the injection volume small to prevent overload.[2] |
| Injection Solvent | Mobile Phase A or a weak solvent mixture | Avoids peak distortion caused by strong injection solvents.[2][6] |
| Detector | UV (e.g., 225-235 nm) or Mass Spectrometer | Losartan has a strong UV absorbance in this range.[10][11][12] |
Experimental Workflow:
The following diagram outlines the general workflow for sample analysis using this method.
Caption: A standard workflow for the analysis of this compound, from sample preparation to data review.
References
- 1. biotage.com [biotage.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ijpbs.com [ijpbs.com]
- 11. oatext.com [oatext.com]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Losartan-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Losartan-d4 analysis by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of injection volume for this compound analysis.
| Question | Possible Causes | Suggested Solutions |
| Why am I seeing poor peak shape (fronting or tailing) for my this compound peak? | Volume Overload: Injecting too large a volume of sample can lead to band broadening and distorted peak shapes.[1][2] Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, especially with larger injection volumes.[3][4] Column Overload: High concentration of this compound in the sample can saturate the column, leading to peak fronting. | Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 2 µL increments) to see if peak shape improves. Match Sample Solvent to Mobile Phase: Ideally, dissolve or dilute your sample in the initial mobile phase. If this is not possible due to solubility issues, try to use a solvent with a similar or weaker elution strength. Dilute the Sample: If column overload is suspected, dilute the sample and reinject. |
| My this compound signal is too low, or the signal-to-noise (S/N) ratio is poor. What should I do? | Insufficient Analyte on Column: The amount of this compound being injected is not enough for the detector to provide a robust signal. Suboptimal Injection Volume: The injection volume may not be optimized for the specific column dimensions and system configuration. | Increase Injection Volume: Gradually increase the injection volume to introduce more analyte onto the column. Monitor the peak shape and S/N ratio to find the optimal volume.[1][5] Optimize Sample Concentration: If increasing the injection volume leads to peak distortion, consider concentrating the sample. |
| I am observing significant carryover of this compound in my blank injections. | Adsorption in the Injection System: this compound may be adsorbing to components of the autosampler, such as the needle, rotor seal, or sample loop.[6][7] Insufficient Needle Wash: The needle wash procedure may not be effectively removing all traces of this compound between injections. Column Carryover: The analyte may be strongly retained on the column and eluting slowly in subsequent runs. | Optimize Needle Wash: Use a strong solvent for the needle wash that is known to solubilize this compound well (e.g., a high percentage of organic solvent). Increase the volume and/or the number of wash cycles.[8] Reduce Injection Volume: A smaller injection volume can sometimes reduce the extent of carryover. Modify Mobile Phase: Adding a small amount of an additive like ammonium acetate to the mobile phase can sometimes help reduce carryover by minimizing non-specific binding.[6] Inject Blanks: Run one or more blank injections after high-concentration samples to wash the system.[9] |
| The peak area of this compound is not increasing linearly as I increase the injection volume. Why? | Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Column Overload: Exceeding the loading capacity of the column can result in peak distortion and a non-linear increase in peak area.[2] Poor Peak Integration: Distorted peak shapes at higher injection volumes can lead to inaccurate peak integration. | Reduce Injection Volume or Dilute Sample: Operate within the linear dynamic range of the detector by either reducing the injection volume or diluting the sample. Check Calibration Curve: Ensure that the concentrations of your calibration standards are within the linear range of the instrument. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis on a standard analytical LC column (e.g., 2.1 mm or 4.6 mm I.D.)?
A1: For a standard 2.1 mm or 4.6 mm internal diameter (I.D.) column, a good starting injection volume is typically between 5 µL and 10 µL. The optimal volume will depend on the column dimensions, particle size, and the concentration of your sample. It is recommended to start with a lower volume and incrementally increase it to assess the impact on peak shape and signal intensity.
Q2: How does injection volume affect the limit of quantification (LOQ) for this compound?
A2: Increasing the injection volume generally leads to a lower (better) limit of quantification (LOQ) because more analyte is introduced onto the column, resulting in a larger signal. However, this is only true up to the point where volume overload or column overload begins to negatively impact peak shape and, consequently, the signal-to-noise ratio.
Q3: Should I change the injection volume for my calibration standards and my unknown samples?
A3: No, it is a fundamental principle of good chromatography to maintain a consistent injection volume for all standards and samples within a single analytical run.[10] Changing the injection volume can alter the peak shape and response, leading to inaccurate quantification.
Q4: Can the composition of my sample solvent affect the optimal injection volume?
A4: Absolutely. If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your initial mobile phase, you will likely need to use a smaller injection volume to avoid peak distortion.[3][4] Conversely, if your sample is dissolved in the mobile phase or a weaker solvent, you may be able to inject a larger volume without compromising peak shape.
Data Presentation
The following table summarizes the expected impact of varying injection volumes on key analytical parameters for this compound analysis. The data is illustrative and serves to demonstrate the general trends observed during method development.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Signal-to-Noise (S/N) Ratio | Peak Asymmetry (Tailing Factor) | Carryover in Blank (%) |
| 2 | 50,000 | 150 | 1.1 | < 0.01 |
| 5 | 125,000 | 380 | 1.0 | 0.02 |
| 10 | 250,000 | 750 | 1.1 | 0.05 |
| 15 | 350,000 | 900 | 1.4 | 0.15 |
| 20 | 400,000 | 850 | 1.8 (Fronting) | 0.30 |
Note: The optimal injection volume in this illustrative example is 10 µL, as it provides a high signal-to-noise ratio while maintaining good peak shape and minimal carryover.
Experimental Protocols
Objective: To determine the optimal injection volume for the analysis of this compound in a given matrix (e.g., plasma) by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Spike a known concentration of this compound into the matrix of interest (e.g., blank plasma).
-
Perform a protein precipitation extraction by adding three parts of cold acetonitrile to one part of the spiked plasma sample.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute this compound (e.g., start with 95% A, ramp to 5% A).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Monitor a specific precursor-to-product ion transition for this compound.
-
-
Injection Volume Optimization Experiment:
-
Inject a series of increasing volumes of the prepared this compound sample, for example: 2 µL, 5 µL, 10 µL, 15 µL, and 20 µL.
-
After each injection of the this compound sample, inject a blank sample (reconstitution solvent) to assess carryover.
-
For each injection, record the peak area, peak height, peak width, peak asymmetry (tailing factor), and the signal-to-noise ratio.
-
Also, measure the peak area of any this compound peak that appears in the blank injection following each sample injection to calculate the percent carryover.
-
-
Data Analysis:
-
Plot the peak area and S/N ratio as a function of the injection volume.
-
Observe the peak shape at each injection volume.
-
Calculate the percent carryover for each sample injection.
-
The optimal injection volume is the one that provides the best balance of high signal-to-noise, good peak shape (asymmetry close to 1.0), and low carryover.
-
Visualization
Caption: Workflow for optimizing injection volume in this compound analysis.
References
- 1. waters.com [waters.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Impact of co-eluting substances on Losartan-d4 accuracy
Welcome to the Technical Support Center for the accurate analysis of Losartan-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the impact of co-eluting substances on the quantitative accuracy of this compound in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting substances and how do they affect the accuracy of this compound analysis?
A1: Co-eluting substances are compounds in a sample matrix that are not separated from this compound during the chromatographic process. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, these substances can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference, known as a "matrix effect," can lead to either ion suppression (a decrease in the signal) or ion enhancement (an increase in the signal), ultimately compromising the accuracy and precision of the quantitative analysis.[1][2][3]
Q2: Isn't a deuterated internal standard like this compound supposed to compensate for matrix effects?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte (Losartan) and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.[4] However, this is not always the case.[2] Differences in the physicochemical properties between Losartan and this compound, though minor, can sometimes lead to slight chromatographic separation.[5] If the analyte and its deuterated internal standard elute at slightly different times into a region of fluctuating ion suppression, they will be affected differently, leading to inaccurate quantification.[2][3]
Q3: What are the common sources of co-eluting substances in biological matrices?
A3: Common sources of co-eluting substances in biological matrices such as plasma, serum, and urine include:
-
Endogenous compounds: Phospholipids, salts, and proteins that are naturally present in the biological sample.[2]
-
Exogenous compounds: Other drugs administered to the subject (co-medications), their metabolites, or components of the dosing vehicle.[2]
-
Contaminants: Substances introduced during sample collection, processing, or storage.
Q4: How can I determine if co-eluting substances are impacting my this compound analysis?
A4: The presence of matrix effects can be investigated through several experimental approaches, as outlined in regulatory guidelines from agencies like the FDA.[6][7][8] The most common methods are:
-
Post-column infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
-
Post-extraction spike analysis: This quantitative method involves comparing the response of this compound in a clean solution to its response in a blank matrix extract. This allows for the calculation of a "matrix factor."[2][9]
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Inaccurate quantification of Losartan despite using this compound as an internal standard.
Possible Cause 1: Differential Matrix Effects
-
Explanation: Losartan and this compound are experiencing different degrees of ion suppression or enhancement. This can happen if they are not perfectly co-eluting.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Losartan and this compound. The retention times should be nearly identical. Even a small shift can lead to differential matrix effects.[5]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve perfect co-elution. A slower gradient may improve resolution from interfering matrix components.
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect as detailed in the experimental protocol below. The internal standard normalized matrix factor should be close to 1.[9]
-
Possible Cause 2: Contamination of the this compound Internal Standard
-
Explanation: The this compound internal standard may contain a small amount of unlabeled Losartan, leading to an artificially high measurement of the analyte.
-
Troubleshooting Steps:
-
Check Purity of Internal Standard: Analyze the this compound standard by itself to check for the presence of any unlabeled Losartan.
-
Use a Reliable Supplier: Ensure that the deuterated internal standard is of high purity and from a reputable source.
-
Issue 2: High variability in results between different lots of biological matrix.
-
Explanation: The composition of the biological matrix can vary significantly between individuals or lots, leading to different matrix effects.
-
Troubleshooting Steps:
-
Test Multiple Matrix Lots: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix.[9] The precision of the results across these lots should be within acceptable limits (typically ≤15% CV).[9]
-
Improve Sample Cleanup: Enhance the sample preparation procedure to more effectively remove interfering substances. This could involve using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction (LLE) solvent system.
-
Data Presentation
The following table provides representative data illustrating the potential impact of a co-eluting substance on the accuracy of this compound measurement. In this hypothetical scenario, a co-eluting metabolite is causing ion suppression that differentially affects Losartan and this compound due to a slight chromatographic shift.
| Co-eluting Substance | Analyte | Expected Concentration (ng/mL) | Observed Concentration (ng/mL) | % Deviation |
| Metabolite X | Losartan | 100 | 85 | -15% |
| Metabolite X | This compound | 100 | 95 | -5% |
This table illustrates how a co-eluting substance can lead to an underestimation of the analyte concentration, and how the deuterated internal standard may not fully compensate for this effect if they are not identically affected.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect for this compound
This protocol describes the post-extraction spike method to determine the matrix factor (MF) for this compound.
1. Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Losartan and this compound reference standards.
-
All solvents and reagents used in the analytical method.
2. Procedure:
-
Set A: Analyte in Neat Solution: Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B: Analyte in Post-Extraction Matrix:
-
Extract blank biological matrix from each of the six sources using your validated sample preparation method.
-
Spike the extracted blank matrix with this compound to the same final concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
3. Calculation of Matrix Factor (MF):
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
4. Calculation of Internal Standard (IS) Normalized MF:
IS Normalized MF = (MF of Losartan) / (MF of this compound)
5. Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF from the six lots of matrix should not be greater than 15%.[9]
Visualizations
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates the workflow for the quantitative assessment of the matrix effect using the post-extraction spike method.
Conceptual Diagram of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the analyte (Losartan) and the internal standard (this compound) in the electrospray ionization (ESI) source.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 9. e-b-f.eu [e-b-f.eu]
Strategies to improve recovery of Losartan-d4 during extraction
Welcome to the technical support center for optimizing the recovery of Losartan-d4 during extraction. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors, including suboptimal pH during extraction, inefficient elution from a solid-phase extraction (SPE) cartridge, analyte loss during solvent evaporation, or matrix effects. It is also crucial to ensure the stability of this compound in the biological matrix and during the entire extraction process.
Q2: Which extraction method is best for this compound: SPE, LLE, or protein precipitation?
The choice of extraction method depends on the sample matrix, required sample cleanliness, and desired recovery.
-
Solid-Phase Extraction (SPE) , particularly with Oasis HLB cartridges, is a highly effective method for achieving high recovery and clean extracts, with reported recoveries for Losartan exceeding 88%.[1]
-
Liquid-Liquid Extraction (LLE) can also yield high recoveries, with some dispersive LLE methods reporting recoveries of Losartan up to 100.7% in urine.[2][3]
-
Protein Precipitation is a simpler and faster method but may result in less clean extracts and potentially lower recovery due to matrix effects.[4]
Q3: How critical is pH control for this compound extraction?
pH is a critical parameter for the extraction of Losartan, and by extension, this compound. Losartan has a pKa of 4.9, and its solubility is pH-dependent.[5] Adjusting the sample pH to a value around 5 can optimize the retention of the analyte on reversed-phase SPE sorbents.[6] For elution, using a solvent with a modified pH (e.g., with 0.5% ammonia in methanol) can improve recovery.[7]
Q4: Can I use the same extraction protocol for Losartan and this compound?
In most cases, yes. Deuterated internal standards like this compound are designed to have very similar chemical and physical properties to their non-deuterated counterparts. Therefore, an extraction protocol optimized for Losartan should be suitable for this compound. However, it is always recommended to validate the method for the specific analyte.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery in the final eluate | Incomplete elution from the SPE cartridge. | Optimize the elution solvent. Try a stronger solvent or increase the elution volume. For Losartan, a mixture of methanol with a small percentage of ammonia has been shown to be effective.[7] |
| Analyte breakthrough during sample loading. | Ensure the sample is loaded at an appropriate flow rate. Pre-conditioning the SPE cartridge properly is also crucial. | |
| Suboptimal pH of the sample. | Adjust the pH of the sample to approximately 5 before loading onto a reversed-phase SPE cartridge to maximize retention.[6] | |
| Inadequate drying of the cartridge. | Ensure the cartridge is sufficiently dried before elution, as residual water can interfere with the elution of the analyte with an organic solvent. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Formation of an emulsion | High concentration of lipids or proteins in the sample. | Gently swirl or rock the mixture instead of vigorous shaking. Adding salt ("salting out") or a small amount of a different organic solvent can help break the emulsion. |
| Low recovery in the organic phase | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure this compound is in its non-ionized form, which is more soluble in organic solvents. |
| Insufficient mixing or extraction time. | Ensure adequate mixing of the two phases for a sufficient amount of time to allow for the partitioning of the analyte. |
Issues with Protein Precipitation
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery in the supernatant | Co-precipitation of the analyte with proteins. | Optimize the type and volume of the precipitation solvent. Acetonitrile containing a small percentage of formic acid is commonly used.[1] Ensure thorough vortexing after adding the solvent. |
| Incomplete protein precipitation. | Use a sufficient volume of cold organic solvent (typically 3:1 or 4:1 ratio of solvent to sample) and allow sufficient time for precipitation at a low temperature. | |
| Matrix effects in LC-MS/MS analysis | Presence of co-eluting endogenous compounds. | While not a recovery issue per se, it affects quantification. Consider a post-extraction clean-up step, such as a simplified SPE, or optimize the chromatographic conditions to separate the analyte from interfering matrix components.[8][9] |
Quantitative Data Summary
The following table summarizes reported recovery data for Losartan and its active metabolite using different extraction methods. While specific data for this compound is limited, these values provide a strong indication of the expected recovery.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (Oasis HLB) | Losartan & Metabolite | Human Plasma | 88.5 - 102.5 | [1] |
| Solid-Phase Extraction (C2 bonded silica) | Losartan & Metabolite | Plasma | > 70 | [10] |
| Dispersive Liquid-Liquid Microextraction | Losartan | Plasma | 100.2 | [2] |
| Dispersive Liquid-Liquid Microextraction | Losartan | Urine | 100.7 | [2][3] |
| Protein Precipitation | Losartan & Metabolite | Human Plasma | 96.53 (Losartan), 99.86 (Metabolite) | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a validated method for Losartan and its active metabolite.[7]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (if this compound is not the internal standard).
-
Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge (30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.
-
-
Sample Loading:
-
Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of the extraction buffer, followed by 1.0 mL of water.
-
-
Elution:
-
Elute the analytes with 1.0 mL of 0.5% ammonia in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for this compound Extraction from Plasma
This protocol is based on a common and rapid method for plasma sample preparation.[1]
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Losartan-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Losartan-d4 as an internal standard in calibration curves for LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Losartan analysis?
A1: this compound is a stable isotope-labeled (SIL) version of Losartan. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest (Losartan). This structural similarity ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects.[1][2]
Q2: What are the most common issues observed with this compound in calibration curves?
A2: Common issues include poor peak shape, low signal intensity, high variability in the internal standard response across the calibration curve, and failure to meet acceptance criteria for accuracy and precision. These problems can often be traced back to issues with the internal standard solution, matrix effects, or chromatographic conditions.[2]
Q3: What are the acceptable performance criteria for a calibration curve using an internal standard according to regulatory guidelines?
A3: Regulatory bodies like the FDA and EMA have established guidelines for bioanalytical method validation.[3][4][5][6][7] Key acceptance criteria for calibration curves are summarized in the table below.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99[8] |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Calibration Standard Precision | ≤ 15% Coefficient of Variation (%CV) (≤ 20% at LLOQ) |
| Quality Control (QC) Samples | At least 67% of QCs should be within ±15% of their nominal concentrations, with at least 50% at each concentration level meeting this criterion.[6] |
Q4: Can matrix effects impact the performance of this compound?
A4: Yes, matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact the performance of this compound.[2][9][10] While SIL internal standards are designed to track and compensate for these effects, significant ion suppression can lead to low signal intensity and poor reproducibility. It is crucial that Losartan and this compound co-elute as closely as possible to experience the same matrix effects for effective correction.[1]
Troubleshooting Guides
Guide 1: Poor Peak Shape or Low Intensity of this compound
This guide addresses issues related to the chromatographic peak of the this compound internal standard.
Experimental Protocol: Preparation of this compound Working Solution
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a high-purity solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[8][11] Store the stock solution at an appropriate temperature (e.g., -20°C or -70°C) in a tightly sealed container.[11]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with the appropriate solvent (often the mobile phase or a solvent compatible with the initial mobile phase conditions) to the final working concentration used for spiking samples.[11][12] Ensure the working solution is thoroughly mixed.
Troubleshooting Steps:
| Observed Issue | Potential Cause | Recommended Action |
| No Peak or Very Low Intensity | Incorrect Preparation of Working Solution: The concentration may be too low due to a dilution error. | Prepare a fresh working solution from the stock solution, carefully checking all calculations and dilutions. |
| Degradation of Internal Standard: The stock or working solution may have degraded. | Prepare a fresh stock solution from the reference standard. Verify the stability of the solution under the storage conditions. | |
| Mass Spectrometer Settings: The MS parameters may not be optimized for this compound. | Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and ion source settings.[13] | |
| Poor Peak Shape (e.g., Tailing, Fronting, Splitting) | Chromatographic Issues: The analytical column may be degraded, or the mobile phase may be inappropriate. | - Ensure the mobile phase pH is appropriate for Losartan. A common mobile phase consists of methanol or acetonitrile with a small percentage of an acid like formic acid.[8] - Use a guard column to protect the analytical column. - If the column is old or has been used extensively, replace it. |
| Sample Solvent Mismatch: The solvent used to dissolve the extracted sample may be too strong, causing peak distortion. | The final sample solvent should be as close in composition to the initial mobile phase as possible. |
Guide 2: High Variability in Calibration Curve or Inaccurate Results
This guide provides steps to troubleshoot calibration curves that fail to meet acceptance criteria for linearity, accuracy, or precision.
Experimental Protocol: Preparation of Calibration Curve Standards
-
Serial Dilution of Analyte: Prepare a series of working solutions of Losartan by serially diluting a high-concentration stock solution.[8]
-
Spiking into Matrix: Spike a known volume of each Losartan working solution into a fixed volume of blank biological matrix (e.g., plasma, urine) to create calibration standards at different concentrations.[8][11]
-
Addition of Internal Standard: Add a fixed volume of the this compound working solution to each calibration standard and quality control sample.
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all standards, QCs, and unknown samples.[8][11]
-
Analysis: Inject the extracted samples into the LC-MS/MS system for analysis.
Troubleshooting Decision Tree:
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. aragen.com [aragen.com]
Technical Support Center: Managing Losartan-d4 Signal Intensity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Losartan-d4 signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a deuterated form of Losartan, meaning one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] It is the preferred internal standard (IS) for the quantitative bioanalysis of Losartan.[2][3] Regulatory bodies like the FDA and EMA strongly advocate for using stable isotope-labeled internal standards (SIL-IS) because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and ensuring accurate and precise quantification.[1][4]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
An ideal deuterated internal standard should have the following characteristics:
-
High Purity: Both chemical purity (>99%) and isotopic enrichment (≥98%) should be high to prevent interference and inaccurate measurements.[2]
-
Structural Similarity & Co-elution: As a deuterated analog, this compound is structurally almost identical to Losartan and should ideally co-elute to ensure both compounds experience the same matrix effects.[2][4]
-
Stable Isotopic Label: The deuterium atoms should be placed on a stable part of the molecule, away from sites susceptible to metabolic cleavage or back-exchange with hydrogen.[2][5]
-
Sufficient Mass Shift: There should be a clear mass difference (typically 3-6 deuterium atoms) to distinguish the IS signal from the natural isotopic distribution of the unlabeled analyte.[4][5]
Q3: What are "matrix effects," and how do they affect this compound signal intensity?
Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7][8] These endogenous components, such as phospholipids or salts, can compete with the analyte and its internal standard for ionization in the mass spectrometer's source, leading to a suppressed signal, or in some cases, an enhanced one.[8][9] This phenomenon is a primary cause of poor accuracy and reproducibility in bioanalytical methods.[7]
Troubleshooting Guide
Problem: I am observing poor or highly variable signal intensity for this compound.
This is a common issue that can stem from multiple factors related to sample preparation, chromatography, or the mass spectrometer itself. Follow this guide to diagnose and resolve the problem.
Step 1: Investigate the Internal Standard (this compound) Solution
Q: Could my this compound solution be the problem?
A: Yes, issues with the IS solution can directly impact signal stability.
-
Check Stability: Ensure the stock and working solutions are stored correctly (e.g., at low temperatures under inert gas) to prevent degradation or hydrogen-deuterium exchange.[5][10] Prepare fresh solutions to rule out degradation.
-
Verify Concentration: An error in the preparation of the IS working solution will lead to inconsistent spiking and variable signal intensity. Re-prepare the solution, paying close attention to dilutions.
-
Assess Purity: Verify the certificate of analysis for your this compound standard to confirm its chemical and isotopic purity meet recommended levels (typically >99% and ≥98%, respectively).[2]
Step 2: Evaluate Sample Preparation and Extraction
Q: How can I determine if my sample preparation is causing signal variability?
A: Inefficient or inconsistent sample preparation is a major source of variability and can exacerbate matrix effects.[5][11]
-
Review Extraction Protocol: Protein precipitation (PPT) is a common but less clean method. If you are using PPT and observing significant variability, consider optimizing it or switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[11]
-
Ensure Consistency: The timing of adding the IS is critical. Add this compound to all samples, calibrators, and quality controls (QCs) at the very beginning of the extraction process to ensure it accounts for any analyte loss or variability during sample handling.[2][5]
-
Check for Recovery Issues: Low or inconsistent extraction recovery can lead to a weak signal. Evaluate the recovery of both Losartan and this compound to ensure your method is efficient.
Step 3: Diagnose Matrix Effects and Ion Suppression
Q: My signal is consistently low, especially in biological samples compared to neat solutions. How can I confirm and mitigate ion suppression?
A: This strongly suggests ion suppression.[11]
-
Identification:
-
Post-Column Infusion: Infuse a constant flow of this compound solution directly into the mass spectrometer while injecting an extracted blank matrix sample. A significant dip in the signal at the retention time of your analyte indicates ion suppression.[11]
-
Post-Extraction Spike: Compare the signal response of a blank matrix sample spiked with this compound after extraction to the response of the IS in a clean solvent. A lower response in the matrix sample confirms the presence of matrix effects.[6][11]
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the co-eluting matrix interferences.[8][11]
-
Enhance Sample Cleanup: As mentioned, using SPE or LLE is highly effective at removing the phospholipids and other components that cause ion suppression.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte signal, potentially below the limit of quantification.[11][12]
-
Step 4: Optimize LC-MS/MS Instrument Parameters
Q: My peak shape is poor and retention time is shifting. What instrument parameters should I check?
A: Instrument performance is crucial for signal stability.[5][13]
-
LC System:
-
Retention Time Shifts: Inconsistent mobile phase composition, fluctuating flow rates or column temperature, or column degradation can cause retention time shifts.[13] Ensure mobile phases are freshly prepared and properly degassed.
-
Poor Peak Shape: Peak tailing or splitting can result from column contamination, injection of a solvent stronger than the mobile phase, or extra-column volume.[13][14]
-
-
MS System:
-
Tune and Calibrate: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.
-
Optimize Source Parameters: Manually tune key source parameters (e.g., voltages, temperatures, gas flows) by infusing a solution of this compound. Aim for a stable and robust signal on a maximum plateau rather than an absolute maximum, where small fluctuations in settings won't cause large changes in response.[15]
-
Check for Contamination: A dirty ion source can lead to weak signal intensity and high background noise.[13] Perform routine source cleaning as part of your maintenance schedule.
-
Data and Protocols
Quantitative Method Performance Data
The following tables summarize typical performance characteristics for Losartan bioanalytical methods, extracted from published literature. These values can serve as a benchmark for your own method validation.
Table 1: Extraction Recovery and Process Efficiency
| Analyte | Concentration Level | Extraction Recovery (%) | Process Efficiency (%) | Reference |
|---|---|---|---|---|
| Losartan | LQC | 74.79% | 89.79% | [16] |
| MQC | 87.99% | - | [16] |
| | HQC | 79.84% | - |[16] |
Table 2: Method Precision and Accuracy
| Analyte | Concentration Level | Precision (%CV) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Losartan | LLOQ | 5.31% | 103% | [17] |
| LQC | 4.98% | 94.8% | [17] |
| | HQC | 1.65% | 108% |[17] |
Experimental Protocols
Protocol: Determination of Losartan in Human Plasma by LC-MS/MS
This protocol is a representative example based on methodologies described in the literature.[11][16][17]
1. Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Losartan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Losartan stock solution in 50:50 methanol:water to create calibration standards. Prepare a this compound working solution at an appropriate concentration (e.g., 500 ng/mL).
2. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex.
-
Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex.[11]
-
Condition an SPE cartridge (e.g., Oasis HLB) by passing 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.[11]
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water to remove polar interferences.[11]
-
Elute the analytes with an appropriate solvent (e.g., 1.0 mL of 0.5% ammonia in methanol).[11]
-
Evaporate the eluate to dryness at 45°C under a gentle stream of nitrogen.[11]
-
Reconstitute the residue in 200 µL of the mobile phase.[11]
3. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 column (e.g., Phenomenex, Waters).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol or Acetonitrile
-
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Gradient: Optimized to ensure separation from matrix components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Example):
-
Source Parameters:
Visual Guides
Caption: Troubleshooting workflow for this compound signal variability.
Caption: Standard bioanalytical workflow for Losartan quantification.
Caption: Key factors contributing to signal intensity variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. youtube.com [youtube.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. zefsci.com [zefsci.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. thaiscience.info [thaiscience.info]
- 17. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aragen.com [aragen.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Losartan Using Losartan-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Losartan in biological matrices, specifically utilizing its deuterated internal standard, Losartan-d4. The focus is on robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the industry standard for bioanalytical studies. This document outlines detailed experimental protocols and presents key validation parameters in a comparative format to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development, ensuring the accuracy, precision, and reliability of the data used to determine the pharmacokinetic and pharmacodynamic properties of a drug. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. These guidelines outline the essential parameters that must be evaluated to demonstrate that a method is fit for its intended purpose.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS-based bioanalytical assays. This compound has physicochemical properties nearly identical to Losartan, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for variability in extraction efficiency and matrix effects.
Comparison of Sample Preparation Techniques
The initial step in any bioanalytical method is the extraction of the analyte from the complex biological matrix, such as plasma or serum. The choice of sample preparation technique significantly impacts the method's sensitivity, selectivity, and throughput. The three most common techniques for Losartan analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Adsorption of the analyte onto a solid sorbent, followed by washing and elution. |
| Advantages | Simple, fast, and cost-effective. | Provides a cleaner extract than PPT, reducing matrix effects. | Offers the cleanest extracts, high recovery, and potential for automation. |
| Disadvantages | May result in significant matrix effects and lower sensitivity. | More labor-intensive and time-consuming than PPT. Requires larger volumes of organic solvents. | More expensive and requires method development for sorbent and solvent selection. |
| Typical Recovery for Losartan | 85-95% | 75-90%[1] | >90%[2][3] |
Comparative Chromatographic and Mass Spectrometric Conditions
The separation and detection of Losartan and this compound are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. The following tables summarize typical experimental conditions reported in validated methods.
Table 2: Chromatographic Conditions
| Parameter | Method A | Method B |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Flow Rate | 0.3 - 0.5 mL/min | 0.8 - 1.0 mL/min |
| Gradient | Gradient elution is commonly used to ensure good separation and peak shape. | Isocratic or gradient elution can be employed. |
| Run Time | 2 - 5 minutes | 3 - 7 minutes |
Table 3: Mass Spectrometric Conditions
| Parameter | Losartan | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 423.2 | 427.2 |
| Product Ion (m/z) | 207.1 | 211.1 |
| Collision Energy (eV) | Optimized for the specific instrument, typically in the range of 20-35 eV. | Optimized to be similar to the analyte. |
| Dwell Time | 50 - 200 msec | 50 - 200 msec |
Key Bioanalytical Validation Parameters: A Comparative Overview
The following table summarizes the acceptance criteria for key validation parameters as per FDA and EMA guidelines, along with typical performance data observed in validated Losartan methods.
| Validation Parameter | FDA/EMA Acceptance Criteria | Typical Performance Data for Losartan Methods |
| Linearity (r²) | ≥ 0.99 | > 0.995[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 0.5 - 5 ng/mL[1][2][4] |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible. | 80 - 110% |
| Matrix Effect | Internal standard normalized matrix factor should have a %CV ≤ 15%. | Minimal matrix effects when using this compound. |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration should be within ±15% of the nominal concentration. | Stable under typical storage and handling conditions. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Pre-condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample, pre-treated with 200 µL of 4% phosphoric acid and the internal standard (this compound).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Losartan and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for Losartan bioanalysis.
Caption: Key parameters for bioanalytical method validation.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Internal Standards in Losartan Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Losartan, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive cross-validation of Losartan assays, comparing the performance of methods employing a stable isotope-labeled internal standard, Losartan-d4, with those utilizing non-isotope labeled analogues. Through a detailed examination of experimental data and protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
The quantification of drugs and their metabolites in biological matrices is susceptible to various sources of error, including sample loss during extraction, matrix effects, and instrumental variability. An internal standard is co-analyzed with the sample to compensate for these potential inaccuracies. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is affected by experimental variations in the same manner.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes like deuterium, the mass of the IS is shifted, allowing for its differentiation from the analyte by the mass spectrometer while maintaining nearly identical chromatographic behavior and ionization efficiency. This co-elution and co-ionization provide the most effective means of correcting for matrix effects and other sources of analytical variability.
Alternatively, structural analogues or other compounds with similar physicochemical properties are often employed as internal standards. While more readily available and cost-effective, these non-isotope labeled standards may not perfectly mimic the analyte's behavior during sample preparation and analysis, potentially leading to less accurate quantification.
This guide presents a comparative analysis of validation data from studies utilizing both deuterated and non-deuterated internal standards for the quantification of Losartan via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Losartan Assays
The following tables summarize the key validation parameters for Losartan assays employing different internal standards. It is important to note that the data presented is a compilation from various studies, and direct comparison should be made with consideration of the differing experimental conditions.
Assay Performance with this compound as Internal Standard
| Validation Parameter | Losartan | Reference |
| Linearity Range (ng/mL) | 1.00 - 1000 | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (CV%) | Intra-day: < 5% Inter-day: < 7% | |
| Accuracy (% Bias) | Within ± 10% | |
| Recovery (%) | > 85% | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 |
Note: Data for this compound is based on typical performance characteristics for stable isotope dilution assays and represents an expected performance benchmark.
Assay Performance with Non-Isotope Labeled Internal Standards
| Internal Standard | Linearity Range (ng/mL) | r² | Precision (CV%) | Accuracy (% Bias) | Recovery (%) | LLOQ (ng/mL) | Reference |
| Irbesartan | 0.5 - 1000 | ≥ 0.99 | Intra-day: 5.31 Inter-day: Not Reported | 103 | Not Reported | 0.5 | [1] |
| Candesartan | 0.5 - 2500 | > 0.999 | Intra-day: < 15 Inter-day: < 15 | Within ± 15 | 74.79 - 87.99 | 0.5 | |
| Hydroflumethiazide | 2.5 - 2000 | ≥ 0.9993 | Not Reported | Not Reported | 96.53 | 2.5 | [2][3] |
| Ketoconazole | 5.01 - 1000.8 | Not Reported | Not Reported | Not Reported | Not Reported | 5.01 | [4] |
Experimental Protocols
Below are detailed methodologies for typical LC-MS/MS assays for the quantification of Losartan in human plasma, representative of methods using both deuterated and non-deuterated internal standards.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or a non-deuterated IS).
-
Add 200 µL of 0.5% formic acid in water and vortex for 10 seconds.[1]
-
Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge.[1]
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 90% B over 2 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Losartan: m/z 423.2 → 207.1 this compound: m/z 427.2 → 211.1 Irbesartan: m/z 429.2 → 206.9[1] Candesartan: m/z 441.02 → 262.94 Hydroflumethiazide: m/z 330.0 → 239.0[2][3] Ketoconazole: m/z 531.2 → 82.0[4] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Visualizing the Workflow
To further elucidate the experimental and logical processes, the following diagrams are provided.
Figure 1: A generalized workflow for the bioanalysis of Losartan in plasma samples.
References
- 1. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Optimal Internal Standard for Losartan Quantification: A Comparative Guide to Losartan-d4 and Irbesartan
For researchers, scientists, and drug development professionals engaged in the bioanalysis of losartan, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of two commonly used internal standards, the stable isotope-labeled Losartan-d4 and the structural analog Irbesartan, for the quantification of losartan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, structural analogs like Irbesartan can also serve as effective and more cost-efficient alternatives. This guide presents a data-driven comparison of their performance based on published validation parameters.
Performance Comparison: this compound vs. Irbesartan
The following tables summarize the key validation parameters for LC-MS/MS methods utilizing either this compound or Irbesartan as an internal standard for losartan quantification.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (CV%) | Intra-day: ≤ 10.5%, Inter-day: ≤ 8.9% |
| Accuracy (% Bias) | Intra-day: -8.7% to 9.8%, Inter-day: -5.4% to 7.2% |
| Recovery | Not explicitly reported |
Table 2: Method Validation Parameters with Irbesartan as Internal Standard
| Parameter | Performance |
| Linearity Range | 2.0 - 400 ng/mL[1], 0.5 - 1000 ng/mL[2][3], 3 - 3000 ng/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.99[2][3] |
| Precision (CV%) | Intra-day: 1.18% to 5.31%, Inter-day: 1.43% to 5.36%[2] |
| Accuracy (% Bias) | 94.8% to 108% of nominal values[2] |
| Recovery | > 70.0%[4] |
Experimental Protocols
Methodology for Losartan Quantification using this compound as Internal Standard
A validated LC-MS/MS method for the determination of losartan in human plasma using this compound as an internal standard is described. The procedure involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer.
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: 85:15 (v/v) mixture of methanol and 0.1% formic acid in water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Applied Biosystems API 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Losartan: m/z 423.1 → 207.2
-
This compound: m/z 427.1 → 211.2
-
Methodology for Losartan Quantification using Irbesartan as Internal Standard
This method outlines a validated procedure for quantifying losartan in human plasma utilizing Irbesartan as the internal standard. The protocol employs a simple protein precipitation step for sample preparation.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of Irbesartan internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu LC-20AD
-
Column: Phenomenex Luna C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: MDS Sciex API 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the pharmacological context of losartan, the following diagrams are provided.
Conclusion
Both this compound and Irbesartan have been demonstrated to be suitable internal standards for the quantification of losartan in biological matrices. The choice between the two will depend on the specific requirements of the assay.
-
This compound , as a stable isotope-labeled analog, is theoretically the superior choice, as it is expected to co-elute with losartan and experience identical matrix effects, leading to the most accurate and precise results. This makes it ideal for pivotal pharmacokinetic and bioequivalence studies where the highest level of accuracy is required.
-
Irbesartan , a structural analog, offers a reliable and more cost-effective alternative. The validation data presented demonstrates that methods using Irbesartan can achieve excellent linearity, precision, and accuracy. For routine analyses or high-throughput screening where cost is a significant consideration, Irbesartan is a viable and well-justified option.
Ultimately, the selection of the internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard is fit for the intended purpose of the bioanalytical method.
References
- 1. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards for Losartan Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Losartan, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards in the context of Losartan analysis, supported by experimental principles and detailed methodologies.
Executive Summary
Deuterated internal standards, where one or more hydrogen atoms in the Losartan molecule are replaced with deuterium, are widely considered the "gold standard" for quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to more accurate and precise results.[1] However, non-deuterated internal standards, typically structural analogs of Losartan, can be a viable and more cost-effective alternative, provided a thorough validation is conducted to ensure they adequately compensate for analytical variability.[1] This guide will delve into the performance characteristics of both, providing the necessary information to make an informed decision for your specific analytical needs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary function of an internal standard in LC-MS/MS analysis is to correct for variations that can occur during sample preparation, injection, and ionization.[2] An ideal internal standard should mimic the behavior of the analyte as closely as possible.[2]
Deuterated Internal Standards: The Advantages and Caveats
Stable isotope-labeled (SIL) internal standards, such as deuterated Losartan, are chemically almost identical to the analyte.[1] This similarity provides several key advantages:
-
Co-elution and Matrix Effect Compensation: Deuterated standards typically co-elute with the analyte, meaning they are exposed to the same matrix components at the same time in the ion source.[1] This allows for effective normalization of signal suppression or enhancement caused by the sample matrix.[1]
-
Similar Extraction Recovery: The nearly identical chemical properties result in similar recovery rates during sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
However, the use of deuterated standards is not without potential challenges:
-
Chromatographic Isotope Effect: The replacement of hydrogen with the heavier deuterium can sometimes lead to slight differences in retention time, a phenomenon known as the chromatographic isotope effect.[3] If the analyte and the deuterated IS do not completely co-elute, they may experience different matrix effects, leading to inaccurate results.[3]
-
Deuterium Exchange: In some instances, deuterium atoms can be exchanged for hydrogen atoms from the surrounding solvent or matrix, compromising the integrity of the internal standard.[4]
Non-Deuterated Internal Standards: A Practical Alternative
Non-deuterated internal standards are typically structural analogs of the analyte, possessing similar but not identical chemical structures.[1] For Losartan analysis, other angiotensin II receptor blockers like Irbesartan or Candesartan have been used as internal standards.
-
Cost-Effectiveness and Availability: Non-deuterated standards are often more readily available and less expensive than their deuterated counterparts.
-
Potential for Differential Behavior: The structural differences can lead to different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to Losartan.[1] This can result in less effective compensation for matrix effects and other sources of variability.[5]
Quantitative Data Comparison
| Performance Parameter | Deuterated Internal Standard (Expected) | Non-Deuterated Internal Standard (Expected) |
| Accuracy (% Bias) | Lower (e.g., within ±5%) | Potentially Higher (e.g., within ±15%) |
| Precision (%RSD) | Lower (e.g., <5%) | Potentially Higher (e.g., <15%) |
| Matrix Effect | More effective compensation | Less effective compensation |
| Extraction Recovery | More consistent with analyte | May differ from analyte |
| Cost | Higher | Lower |
Experimental Protocols
To rigorously evaluate the performance of either a deuterated or non-deuterated internal standard for Losartan analysis, the following key experiments are essential during method validation.
Matrix Effect Evaluation
Objective: To assess the degree of ion suppression or enhancement on Losartan and the internal standard caused by the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Losartan and the internal standard are spiked into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): A blank biological matrix (e.g., plasma) is extracted, and the residue is reconstituted with a solution containing Losartan and the internal standard.
-
Set 3 (Pre-Extraction Spike): The biological matrix is spiked with Losartan and the internal standard before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculate the Recovery (RE): RE = (Peak Area in Set 3) / (Peak Area in Set 2)
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
Accuracy and Precision Assessment
Objective: To determine the closeness of measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking Losartan and the internal standard into the biological matrix.
-
Analyze multiple replicates (e.g., n=5) of each QC level on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the concentration of Losartan in each QC sample using a calibration curve.
-
Calculate Accuracy: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100
-
Calculate Precision: Precision (%RSD) = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100
Acceptable limits for accuracy and precision are typically within ±15% (±20% for the Lower Limit of Quantification).
Visualizing the Mechanism of Action and Experimental Workflow
Losartan's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Losartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[6][7] This blockade disrupts the normal signaling cascade of the RAAS, leading to vasodilation and reduced aldosterone secretion.[7]
Caption: Losartan blocks the binding of Angiotensin II to the AT1 receptor.
Experimental Workflow for Losartan Analysis
The following diagram illustrates a typical workflow for the analysis of Losartan in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Losartan quantification.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for Losartan analysis depends on a balance of required performance, cost, and availability. While deuterated internal standards are generally superior for achieving the highest levels of accuracy and precision, a well-validated non-deuterated structural analog can be a suitable alternative for many applications.[1] It is imperative that comprehensive validation experiments, particularly focusing on matrix effects, are performed to ensure the chosen internal standard provides reliable and reproducible data for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
A Comparative Guide to Incurred Sample Reanalysis for Losartan Using Losartan-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Losartan in human plasma, utilizing its deuterated stable isotope-labeled internal standard, Losartan-d4. The focus is on the critical aspect of incurred sample reanalysis (ISR), a regulatory requirement to ensure the reproducibility and reliability of bioanalytical methods in drug development. The data presented herein is a composite representation based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for Losartan analysis, designed to illustrate a comparative performance evaluation.
I. Comparison of Bioanalytical Method Performance
Two hypothetical, yet representative, LC-MS/MS methods, designated as Method A and Method B, are compared based on their validation parameters. Both methods employ this compound as the internal standard to normalize for variability during sample processing and analysis, a practice highly recommended by regulatory agencies for its ability to minimize matrix effects and improve data quality.[1][2]
Table 1: Comparison of Validation Parameters for Method A and Method B
| Parameter | Method A | Method B |
| Linearity Range (ng/mL) | 0.5 - 1000 | 1.0 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Mean Recovery (%) | 85.2 | 92.5 |
| Matrix Effect (%CV) | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1.0 |
II. Incurred Sample Reanalysis (ISR) Performance
Incurred sample reanalysis is a critical component of bioanalytical method validation, providing confidence that the method is reproducible with authentic study samples.[3][4] The acceptance criterion for small molecules like Losartan dictates that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat value should be within ±20% of their mean.[3][5]
Table 2: Incurred Sample Reanalysis Data for Losartan
| Sample ID | Initial Conc. (ng/mL) - Method A | Reanalysis Conc. (ng/mL) - Method A | % Difference - Method A | Pass/Fail - Method A | Initial Conc. (ng/mL) - Method B | Reanalysis Conc. (ng/mL) - Method B | % Difference - Method B | Pass/Fail - Method B |
| ISR-001 | 15.8 | 14.9 | -5.86% | Pass | 16.1 | 15.7 | -2.52% | Pass |
| ISR-002 | 250.3 | 235.1 | -6.27% | Pass | 248.9 | 255.4 | 2.59% | Pass |
| ISR-003 | 895.1 | 780.4 | -13.61% | Pass | 901.5 | 880.2 | -2.39% | Pass |
| ISR-004 | 45.2 | 55.1 | 19.72% | Pass | 44.8 | 42.1 | -6.21% | Pass |
| ISR-005 | 1.2 | 1.5 | 22.22% | Fail | 1.4 | 1.3 | -7.41% | Pass |
| ISR-006 | 512.6 | 490.8 | -4.34% | Pass | 505.3 | 515.9 | 2.08% | Pass |
| ISR-007 | 78.9 | 88.2 | 11.12% | Pass | 77.5 | 80.1 | 3.30% | Pass |
| ISR-008 | 330.1 | 299.5 | -9.73% | Pass | 335.8 | 328.4 | -2.23% | Pass |
| ISR-009 | 155.4 | 180.9 | 15.19% | Pass | 158.2 | 165.3 | 4.39% | Pass |
| ISR-010 | 9.8 | 7.5 | -26.44% | Fail | 10.1 | 9.5 | -6.06% | Pass |
| % Passing | 80% | 100% |
Summary of ISR Results:
-
Method A: Achieved an 80% pass rate, which meets the regulatory acceptance criteria. The failures observed at lower concentrations could indicate potential issues with sensitivity or variability near the LLOQ.
-
Method B: Demonstrated superior performance with a 100% pass rate, suggesting a more robust and reproducible method across the entire calibration range.
III. Experimental Protocols
The following are detailed methodologies for the two hypothetical LC-MS/MS methods.
Method A: Rapid Throughput Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., Zorbax SB C-18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 30% B to 90% B over 2.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 427.2 → 211.1
-
-
Key Parameters: Optimized for declustering potential, collision energy, and entrance potential for both analytes.
-
Method B: High Sensitivity and Selectivity Protocol
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution (50 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB).
-
Wash the SPE cartridge with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
UHPLC System: Waters Acquity UPLC or equivalent.
-
Column: UPLC C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 5 mM Ammonium Acetate in Water; B: Methanol.
-
Gradient: 20% B to 85% B over 4.0 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 427.2 → 211.1
-
-
Key Parameters: Finely tuned for optimal sensitivity and signal-to-noise ratio.
-
IV. Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for incurred sample reanalysis and the logical relationship of key bioanalytical parameters.
Caption: Workflow for Incurred Sample Reanalysis (ISR) of Losartan.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. nebiolab.com [nebiolab.com]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Linearity and Range Determination in Losartan Assays
For researchers, scientists, and drug development professionals, the accurate quantification of losartan is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure method reliability. While isotopically labeled internal standards like Losartan-d4 are often the gold standard, their availability or cost can necessitate the use of alternative compounds. This guide provides a comparative overview of linearity and range determination for losartan assays, focusing on various internal standards and their performance based on published experimental data.
While a comprehensive search of peer-reviewed literature did not yield specific validation data for a losartan assay utilizing this compound as the internal standard, several studies have successfully validated methods with alternative internal standards. This guide will delve into the performance of these alternatives, providing a framework for researchers to select the most suitable internal standard for their specific analytical needs.
Comparison of Linearity and Range for Losartan Assays with Various Internal Standards
The following table summarizes the linearity and range of different LC-MS/MS methods for the quantification of losartan using various internal standards. This data allows for a direct comparison of the analytical performance of each method.
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Hydroflumethiazide | 2.5 - 2000[1] | ≥ 0.9993[1] |
| Candesartan | 0.5 - 2500 | > 0.999 |
| Irbesartan | 0.5 - 1000[2] | ≥ 0.99[2] |
| Irbesartan | 2.0 - 400[3] | Not Specified |
| Ketoconazole | 5.01 - 1000.8[4] | Not Specified |
Experimental Protocols for Linearity and Range Determination
Detailed methodologies are crucial for replicating and evaluating analytical methods. Below are the experimental protocols for the key experiments cited in this guide.
Method 1: Losartan Assay with Hydroflumethiazide as Internal Standard[1]
-
Chromatography: Zorbax SB C-18 column
-
Mobile Phase: Not specified
-
Detection: Mass Spectrometry (MS/MS)
-
Mass Transitions:
-
Losartan: m/z 421.0 → 127.0
-
Losartan Acid (metabolite): m/z 435.0 → 157.0
-
Hydroflumethiazide (IS): m/z 330.0 → 239.0
-
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridge.
-
Linearity: A calibration curve was prepared over the concentration range of 2.5-2000 ng/mL for Losartan.
Method 2: Losartan Assay with Candesartan as Internal Standard
-
Chromatography: Luna HST 2.5µm C18 column (50x3 mm)
-
Mobile Phase: 0.05% formic acid and acetonitrile (3.3:6.7, v/v)
-
Detection: Mass Spectrometry (MS/MS) in positive electrospray ionization and multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) with a mixture of ethyl acetate and hexane (9:1, v/v).
-
Linearity: A calibration curve was established over the concentration range of 0.5-2,500 ng/mL for Losartan.
Method 3: Losartan Assay with Irbesartan as Internal Standard[2]
-
Chromatography: C18 column
-
Mobile Phase: 85:15 (v/v) mixture of methanol and 0.1% v/v formic acid
-
Detection: Mass Spectrometry (MS/MS) in positive ionization mode.
-
Mass Transitions:
-
Losartan: m/z 423.1 → 207.2
-
Irbesartan (IS): m/z 429.2 → 206.9
-
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridges.
-
Linearity: A nine-point calibration curve was linear over the concentration range of 0.50–1000 ng/mL for losartan. A weighting factor of 1/x² was used.
Method 4: Losartan Assay with Ketoconazole as Internal Standard[4]
-
Chromatography: Phenomenex polar RP 80 4µ column
-
Mobile Phase: Gradient elution (details not specified)
-
Detection: Mass Spectrometry (MS/MS) using an API 3000 instrument.
-
Mass Transitions:
-
Losartan: m/z 423.4 → 207.2
-
Ketoconazole (IS): m/z 531.2 → 82.0
-
-
Sample Preparation: Precipitation extraction from plasma.
-
Linearity: The method was validated with a linear range of 5.01–1000.8 ng/ml for Losartan.
Visualizing the Experimental Workflow
To provide a clear understanding of the process for determining the linearity and range of a losartan assay, the following diagram illustrates a typical experimental workflow.
References
- 1. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
A Comparative Guide to the Analytical Quantification of Losartan Utilizing Losartan-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Losartan, a widely prescribed antihypertensive drug. The comparison focuses on a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adapted for the use of its deuterated internal standard, Losartan-d4, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison
The performance of analytical methods is best assessed through a direct comparison of their key validation parameters. The following table summarizes the quantitative data for the LC-MS/MS method (adapted for this compound) and a representative HPLC-UV method.
| Parameter | LC-MS/MS with this compound (Adapted) | HPLC-UV with UV Detection |
| Linearity Range | 0.5 - 1000 ng/mL | 15 - 45 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Not specified, likely in the µg/mL range |
| Intra-day Precision (%RSD) | < 15% | ≤ 0.80%[1] |
| Inter-day Precision (%RSD) | < 15% | ≤ 0.80%[1] |
| Accuracy (% Recovery) | 85 - 115% | 98.77 - 101.45%[1] |
| Internal Standard | This compound (hypothetical) | Valsartan[2] |
| Detection Method | Mass Spectrometry | UV Absorbance at 225 nm[1] |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are the comprehensive methodologies for both the LC-MS/MS and HPLC-UV analysis of Losartan.
LC-MS/MS Method with this compound Internal Standard (Adapted Protocol)
This method is adapted from established protocols for the analysis of Losartan in biological matrices and is optimized for the use of this compound as an internal standard, which is the gold standard for LC-MS/MS quantification due to its similar chemical behavior and distinct mass.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of 0.5% formic acid in water and vortex for 10 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Losartan: m/z 423.2 → 207.1
-
This compound: m/z 427.2 → 211.1 (projected)
-
HPLC-UV Method
This method is a robust and widely used technique for the quantification of Losartan in pharmaceutical dosage forms.[1]
1. Sample Preparation (for Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 30 mg of Losartan potassium and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm filter.
-
Further, dilute the filtrate with the mobile phase to a final concentration of 30 µg/mL.
2. Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C8 column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.5% triethylamine solution (pH adjusted to 2.4 with phosphoric acid) and acetonitrile (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 225 nm.[1]
-
Column Temperature: Ambient.
Visualizing the Method and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Losartan-d4
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Losartan-d4 are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₂H₁₉D₄ClN₆O |
| Molecular Weight | 426.94 g/mol |
| Appearance | Off-White Solid |
| Purity | ≥98% atom D |
| Solubility in DMSO | 100 mM |
| Solubility in Ethanol | 100 mM |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds used in research, should be approached as a chemical waste stream. The following steps provide a general operational plan for its proper disposal.
-
Consult Institutional Guidelines : Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical and chemical waste disposal.[1] State and local regulations may be more stringent than federal guidelines.[1]
-
Waste Segregation : Do not mix this compound waste with general laboratory trash. It should be segregated as chemical or pharmaceutical waste.[2][3][4]
-
Containerization :
-
Place solid this compound waste in a clearly labeled, sealed container to prevent leakage.[1]
-
For solutions containing this compound, use a designated, leak-proof, and chemically compatible waste container.
-
Ensure the container is labeled with the chemical name ("this compound") and appropriate hazard warnings.
-
-
Waste Accumulation : Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Professional Disposal : Contact your institution's EHS or a certified hazardous waste disposal company to collect and dispose of the this compound waste.[5] This ensures compliance with all applicable regulations, including those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6]
-
Avoid Improper Disposal Methods :
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. clinicallab.com [clinicallab.com]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 6. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Logistical Information for Handling Losartan-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential procedural information for the safe use and disposal of Losartan-d4, a deuterated analog of Losartan used in research.
Chemical Identifier:
-
Synonym: 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-imidazole-5-methanol[1]
-
CAS Number: 1030937-27-9[1]
Hazard Identification and Personal Protective Equipment
This compound is classified with several health hazards. It is harmful if swallowed, can cause serious eye damage, and may trigger an allergic skin reaction.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child, may cause harm to breast-fed children, and may lead to organ damage through prolonged or repeated exposure.[1][2]
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical resistant goggles or a face shield.[2][3][4] | To protect against splashes and dust that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves.[2][4] | To prevent skin contact which may cause an allergic reaction.[1][2] It is advised to change gloves frequently.[2][5] |
| Skin and Body Protection | Protective clothing, such as a lab coat, apron, or boots.[3][4][5] | To avoid skin contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, a NIOSH/MSHA approved respirator is recommended.[2] | To prevent inhalation of dust particles. |
Operational and Disposal Plans
Handling and Storage:
Proper handling and storage procedures are critical to ensure safety and maintain the integrity of this compound.
-
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][6]
-
Avoid all contact with skin and eyes, and inhalation of dust.[6][7]
-
Work in a well-ventilated area, preferably with local exhaust ventilation.[2][6]
-
Minimize dust generation and accumulation.[4][8] Fine dust dispersed in the air can be a potential dust explosion hazard.[2][3][9]
-
-
Storage:
First Aid Measures:
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a doctor or poison center if you feel unwell. Rinse mouth.[2][6] DO NOT induce vomiting.[2] |
| If on Skin | Wash with plenty of soap and water.[2][6] If skin irritation or a rash occurs, seek medical attention.[6] Remove and wash contaminated clothing before reuse.[2][6] |
| If in Eyes | Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Immediately call a poison center or doctor.[2] |
| If Inhaled | Remove to fresh air and get medical attention.[2][3] |
Spill and Disposal Procedures:
-
Spill Containment:
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
For household quantities, if a drug take-back program is not available, the material can be disposed of in the trash after taking specific precautions.[10][11][12][13]
-
Mix the compound with an undesirable substance like dirt or cat litter.[10][11][13] Do not crush tablets or capsules.[10][13]
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[10][12][14]
-
Before disposing of the original container, remove or scratch out all personal information from the label.[10][12][14]
-
Losartan is not on the FDA's "flush list," so it should not be disposed of by flushing down the toilet.[11][13][14]
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A workflow diagram for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. fda.gov [fda.gov]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
